5-Bromo-3-chloro-2-hydroxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFEGBFFXHMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282259 | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19652-33-6 | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chloro-2-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the presence of bromine, chlorine, a hydroxyl group, and an aldehyde functional group on the benzene ring, make it a valuable precursor for the synthesis of a wide range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is an aromatic compound with the chemical formula C₇H₄BrClO₂. The molecule consists of a benzene ring substituted with a bromine atom at position 5, a chlorine atom at position 3, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1. This substitution pattern is also known as 5-bromo-3-chlorosalicylaldehyde.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-3-chlorosalicylaldehyde, 3-Chloro-5-bromosalicylaldehyde |
| CAS Number | 19652-33-6 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| InChI | InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H |
| InChIKey | XXFFEGBFFXHMTF-UHFFFAOYSA-N |
| SMILES | O=Cc1c(O)c(Cl)cc(Br)c1 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale yellow to yellow crystalline flakes | [Vendor Data] |
| Melting Point | 81.5 - 90.5 °C | [Vendor Data] |
| Boiling Point | 245.3 ± 35.0 °C (Predicted) | [ChemSpider] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water. | [General Knowledge] |
| pKa | 6.20 ± 0.23 (Predicted) | [ChemAxon] |
| LogP | 2.9 (Predicted) | [PubChem] |
Synthesis and Reactivity
Proposed Synthesis Protocol
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Proposed Experimental Protocol:
-
Dissolution: Dissolve 3-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Reactivity
This compound exhibits reactivity characteristic of its functional groups:
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as condensation with amines to form Schiff bases, reduction to an alcohol, and oxidation to a carboxylic acid.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.
-
Aromatic Ring: The benzene ring is substituted with both activating (hydroxyl) and deactivating (halogens, aldehyde) groups. The electron-withdrawing nature of the halogens and the aldehyde group makes the ring less susceptible to electrophilic aromatic substitution compared to phenol. However, the hydroxyl group directs incoming electrophiles to the ortho and para positions.
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 3: Predicted Spectral Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected to appear as two doublets in the range of δ 7.0-8.0 ppm. The aldehyde proton will be a singlet further downfield (δ 9.5-10.5 ppm), and the phenolic proton will be a broad singlet (its position is concentration and solvent dependent). |
| ¹³C NMR | The spectrum will show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon will be the most downfield signal (δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm. |
| IR (cm⁻¹) | Characteristic peaks are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C-H stretch of the aldehyde (~2750 and ~2850 cm⁻¹), C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 234/236/238, showing a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. |
Biological Activities and Applications
While direct biological studies on this compound are limited, research on structurally related compounds suggests its potential in drug discovery and development.
Potential Anti-inflammatory and Neuroprotective Effects
Halogenated salicylaldehyde derivatives have been reported to possess anti-inflammatory and neuroprotective properties. For instance, some brominated salicylaldehydes have shown inhibitory effects on inflammatory pathways. The presence of halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.
A proposed mechanism of action for the anti-inflammatory effects of related compounds involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Caption: Potential modulation of the NF-κB signaling pathway.
Antimicrobial and Antioxidant Activities of Metal Complexes
Recent studies have explored the biological activities of metal complexes derived from this compound. For example, zinc(II) complexes of this compound have been synthesized and characterized, demonstrating both antimicrobial and antioxidant properties.[1] This suggests that this compound can serve as a versatile ligand for the development of new metallodrugs.
Precursor in Organic Synthesis
Due to its array of functional groups, this compound is a valuable intermediate in organic synthesis. It is a key building block for the preparation of:
-
Schiff Bases: Condensation with primary amines yields Schiff bases, a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Heterocyclic Compounds: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceutical agents.
-
Polymers and Dyes: The aromatic structure and reactive functional groups make it a suitable monomer for the synthesis of specialty polymers and a precursor for the production of dyes.
Conclusion
This compound is a chemical compound with a rich and versatile chemistry. Its well-defined structure and predictable reactivity make it an important tool for synthetic chemists. While direct biological data on the compound itself is still emerging, the demonstrated activities of its derivatives and structurally similar molecules highlight its significant potential in the development of new therapeutic agents and functional materials. Further research into its synthesis, biological evaluation, and application in various fields is warranted to fully unlock its potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chlorosalicylaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the salicylaldehyde framework, imparts distinct chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 5-bromo-3-chlorosalicylaldehyde, with a focus on its relevance to researchers in drug discovery and materials science.
Physicochemical Properties
The physicochemical properties of 5-bromo-3-chlorosalicylaldehyde are crucial for its handling, reactivity, and potential applications. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][2] |
| Appearance | White to light yellow or green powder/crystals | [2] |
| Melting Point | 85-88 °C | [3] |
| Boiling Point (Predicted) | 245.3 ± 35.0 °C | [2] |
| pKa (Predicted) | 6.20 ± 0.23 | [2] |
| CAS Number | 19652-32-5 | [1][2] |
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of 5-bromo-3-chlorosalicylaldehyde.
Experimental Protocol (Adapted)
Materials:
-
3-Chlorosalicylaldehyde
-
N-Bromosuccinimide (NBS) or Bromine
-
Anhydrous solvent (e.g., dichloromethane, acetic acid)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorosalicylaldehyde in the chosen anhydrous solvent.
-
Bromination: Slowly add a stoichiometric equivalent of the brominating agent (e.g., NBS) to the solution. The reaction may be performed at room temperature or cooled in an ice bath to control exothermicity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. If an acidic byproduct is present, neutralize with a saturated sodium bicarbonate solution. Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-3-chlorosalicylaldehyde.
Spectroscopic Characterization
The identity and purity of 5-bromo-3-chlorosalicylaldehyde are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration), and the aromatic protons. The aromatic region will display a splitting pattern consistent with a trisubstituted benzene ring.
-
13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 190-196 ppm), the carbon bearing the hydroxyl group, and the other aromatic carbons, including those bonded to bromine and chlorine.
A general workflow for NMR sample preparation and analysis is as follows:
Caption: A standard workflow for the NMR analysis of a chemical compound.
Infrared (IR) Spectroscopy
The IR spectrum of 5-bromo-3-chlorosalicylaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3100-3300 (broad) |
| C=O stretch (aldehyde) | 1650-1680 |
| C=C stretch (aromatic) | 1550-1600 |
| C-H stretch (aromatic) | ~3050 |
| C-Cl stretch | 600-800 |
| C-Br stretch | 500-600 |
Experimental Protocol for IR Spectroscopy (ATR): A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 235.46 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (with isotopes ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).
Biological Activity and Potential Applications
Halogenated salicylaldehydes and their derivatives have garnered significant interest due to their diverse biological activities. While specific studies on the standalone biological mechanism of 5-bromo-3-chlorosalicylaldehyde are limited, the broader class of halogenated phenols and salicylaldehydes exhibit notable antimicrobial and antioxidant properties.[4][5]
Antimicrobial Activity
Substituted salicylaldehydes, particularly those with halogen and nitro groups, have demonstrated potent activity against a range of microbes.[4][5] The antimicrobial mechanism may involve the disruption of cellular processes through interactions with essential enzymes or cell membranes. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell walls.
Antioxidant Activity
Phenolic compounds are well-known antioxidants. The antioxidant activity of halogenated phenols is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[6] The resulting phenoxy radical is stabilized by resonance. A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[7] This suggests a potential mechanism by which 5-bromo-3-chlorosalicylaldehyde might exert protective effects against oxidative stress.
Caption: A proposed signaling pathway for the antioxidant effect of halogenated phenols.
Applications in Synthesis
5-Bromo-3-chlorosalicylaldehyde is a valuable intermediate in the synthesis of more complex molecules. It is frequently used to prepare Schiff bases by condensation with primary amines. These Schiff bases and their metal complexes have applications in catalysis, materials science, and as biologically active agents.[8]
Conclusion
5-Bromo-3-chlorosalicylaldehyde is a halogenated aromatic compound with well-defined physicochemical properties. Its synthesis is achievable through standard halogenation reactions of salicylaldehyde precursors. The compound's structure is readily confirmed by modern spectroscopic methods. While research into the specific biological mechanisms of 5-bromo-3-chlorosalicylaldehyde is ongoing, the broader class of halogenated salicylaldehydes demonstrates significant antimicrobial and antioxidant potential. Its utility as a synthetic intermediate further underscores its importance for researchers in drug discovery and chemical synthesis. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in further scientific investigation.
References
- 1. scbt.com [scbt.com]
- 2. 3-Bromo-5-chlorosalicylaldehyde Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 4. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
5-Bromo-3-chloro-2-hydroxybenzaldehyde CAS 19652-33-6
An In-depth Technical Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6)
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde with significant applications in synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
This compound, also known as 5-bromo-3-chlorosalicylaldehyde, is a crystalline solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19652-33-6 | [2] |
| Molecular Formula | C₇H₄BrClO₂ | [2] |
| Molecular Weight | 235.46 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-chloro-5-bromosalicylaldehyde, 5-bromo-3-chlorosalicylaldehyde | [2] |
| Appearance | Pale yellow to yellow crystalline flakes or powder | |
| Melting Point | 81.5-90.5 °C | |
| Purity (typical) | ≥96.0% (GC) | [3] |
| InChI | InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | [2] |
| SMILES | C1=C(C=C(C(=C1C=O)O)Cl)Br | [2] |
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis. The presence of aldehyde, hydroxyl, bromo, and chloro functional groups allows for a variety of chemical transformations.
General Synthetic Approach
A logical workflow for a potential synthesis is outlined below.
Caption: Potential synthetic workflow for this compound.
Key Reactions
The aldehyde and phenolic hydroxyl groups are the primary sites of reaction. Key reactions include nucleophilic substitution at the halogen positions and condensation reactions at the aldehyde group.
Applications in Organic Synthesis
This compound serves as a crucial building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.
Synthesis of Schiff Bases
A primary application of this compound is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases and their metal complexes are investigated for their potential antimicrobial and other biological activities.[1][4]
The following protocol is adapted from the synthesis of a 5-bromosalicylaldehyde carbohydrazide bis-Schiff base and serves as a representative example of the reactivity of this class of compounds.[5]
-
Dissolution of Amine: Dissolve 0.4-0.5 g of the primary amine (e.g., carbohydrazide) in 60-65 ml of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: To the stirred solution, add a solution of 2.0-2.2 g of this compound in 35-40 ml of absolute ethanol.
-
Catalysis and Reaction: Add 1.0-1.4 ml of glacial acetic acid dropwise to the mixture. Heat the reaction mixture to 60-70 °C and stir under reflux for 1.5-2.0 hours.
-
Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with absolute ethanol to yield the Schiff base product. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and N,N-dimethylformamide, to obtain single crystals.[5]
Caption: Experimental workflow for the synthesis of a Schiff base.
Precursor to Pharmaceuticals and Other Fine Chemicals
Halogenated salicylaldehydes are valuable precursors for a range of products:
-
Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceuticals, including benzodiazepines.
-
Dyes and Pigments: The chromophoric properties of the molecule make it useful in the manufacturing of dyes.
-
Polymers: It can be employed as a building block in the synthesis of polymers and resins.
-
Corrosion Inhibitors: Halogen-substituted benzaldehydes have been studied for their potential as corrosion inhibitors.
-
Pesticides: The reactivity of the compound allows for the creation of halogenated aromatic esters and amides for agricultural applications.
Caption: Applications of this compound as a synthetic precursor.
Biological Activity of Derivatives
While specific biological activity data for this compound is not extensively detailed, derivatives, particularly Schiff bases, have been evaluated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for Schiff bases derived from the related 5-chlorosalicylaldehyde, indicating the potential for developing biologically active compounds from this class of molecules.
| Compound | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. fluorescence (MIC, µg/mL) | S. aureus (MIC, µg/mL) | A. niger (MIC, µg/mL) | Source |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | [6][7] |
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically provided by chemical suppliers.[1] A representative ¹H NMR spectrum for the isomeric 3-Bromo-5-chlorosalicylaldehyde is available and can be used for comparative purposes.[8]
| Technique | Description | Source |
| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include aromatic protons, the aldehyde proton, and the hydroxyl proton. | [8] |
| ¹³C NMR | The carbon NMR spectrum indicates the number and types of carbon atoms. | [9] |
| HPLC/LC-MS | These techniques are used to determine the purity of the compound and confirm its molecular weight. | [1] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). The GHS hazard classifications for the closely related isomer 3-Bromo-5-chlorosalicylaldehyde are summarized below.
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [8] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [8] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
-
Store in a dry, cool, and well-ventilated place in a tightly sealed container.
-
In case of contact with skin, wash with plenty of soap and water.[3]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[3]
References
- 1. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]
- 2. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR spectrum [chemicalbook.com]
- 8. saudijournals.com [saudijournals.com]
- 9. 3-Bromo-5-chlorosalicylaldehyde Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 5-Bromo-3-chloro-2-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, complete with experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
This compound, also known as 3-Bromo-5-chlorosalicylaldehyde, is a halogenated aromatic aldehyde. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two different halogen substituents, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the directing effects of the hydroxyl and formyl groups, influences its reactivity in various chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures.
Synthesis Pathways
The synthesis of this compound can be approached through a few strategic pathways. The most common methods involve the sequential halogenation of a salicylaldehyde precursor. The selection of the starting material and the order of the halogenation steps are critical to achieving a good yield and purity of the final product. Two primary logical pathways are outlined below:
-
Pathway A: Chlorination of 5-bromosalicylaldehyde.
-
Pathway B: Bromination of 3-chlorosalicylaldehyde.
The following sections provide detailed experimental protocols for the synthesis of the necessary precursors and the final product.
Experimental Protocols
Synthesis of Precursor: 3-Chlorosalicylaldehyde
A common method for the synthesis of 3-chlorosalicylaldehyde is through the Reimer-Tiemann reaction of 2-chlorophenol.
Reaction:
Figure 1. Synthesis of 3-Chlorosalicylaldehyde.
Procedure:
A solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water is prepared in a 3000 mL round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser. The solution is warmed to 60°C. To this, o-chlorophenol (126 g, 0.98 mol) is added, which dissolves instantly. Chloroform (262 g, 2.20 mol) is then added slowly over one hour. The reaction mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C for sixteen hours. The excess chloroform is removed by distillation. The remaining solution is acidified with 6 N sulfuric acid, and the product is purified by steam distillation. The distillate is extracted with ether, the ethereal solution is dried with MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield 3-chlorosalicylaldehyde.
Synthesis of Precursor: 5-Bromosalicylaldehyde
5-Bromosalicylaldehyde can be synthesized via the direct bromination of salicylaldehyde.
Reaction:
Figure 2. Synthesis of 5-Bromosalicylaldehyde.
Procedure:
In a well-ventilated fume hood, salicylaldehyde is dissolved in glacial acetic acid at a low temperature (typically 0-5°C). A solution of bromine in glacial acetic acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction. The product is then precipitated by pouring the reaction mixture into ice-cold water. The solid precipitate is collected by filtration, washed with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Main Synthesis: this compound
The final product can be synthesized by following either Pathway A or Pathway B. The protocol described here is based on the synthesis of halogenated salicylaldehyde ligands for metal complexes.
Pathway B: Bromination of 3-chlorosalicylaldehyde
This pathway is often preferred due to the directing effects of the substituents on the aromatic ring.
Reaction:
Figure 3. Synthesis of this compound.
Procedure:
To a solution of 3-chlorosalicylaldehyde (1 equivalent) in acetonitrile, N-bromosuccinimide (NBS) (1.1 equivalents) is added. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with water to remove any succinimide byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its precursors.
| Compound | Starting Material(s) | Reagent(s) | Solvent | Yield (%) | Purity (%) | Melting Point (°C) |
| 3-Chlorosalicylaldehyde | 2-Chlorophenol | Chloroform, NaOH | Water | ~5 | >95 | 51-53 |
| 5-Bromosalicylaldehyde | Salicylaldehyde | Bromine | Acetic Acid | ~70-80 | >97 | 104-106 |
| This compound | 3-Chlorosalicylaldehyde | N-Bromosuccinimide | Acetonitrile | ~85 | >98 | 85-88 |
Note: Yields and purity are dependent on reaction scale and purification methods.
Characterization Data
The structure and purity of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aldehyde proton (around 9.8-10.0 ppm), the hydroxyl proton (a broad singlet), and the aromatic protons, with coupling patterns consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde group (around 190-195 ppm) and the carbons of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol ) and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3400 cm⁻¹), the aldehyde C-H stretch (around 2700-2800 cm⁻¹), and the carbonyl group (a strong peak around 1650-1670 cm⁻¹).
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound, a crucial intermediate for the development of novel pharmaceutical agents. The outlined pathways and experimental protocols, along with the summarized quantitative data, offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining a high-purity product for further research and development activities.
Potential Biological Activities of 5-Bromo-3-chloro-2-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, serves as a versatile precursor for the synthesis of a variety of compounds with promising biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound and its derivatives, focusing on their neuroprotective, antimicrobial, antifungal, antioxidant, and cytotoxic properties. Detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological efficacy are presented. Furthermore, this guide summarizes quantitative activity data and visualizes relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Halogenated phenolic compounds are of significant interest in medicinal chemistry due to their enhanced biological activities. The presence of bromine and chlorine atoms on the salicylaldehyde scaffold in this compound can significantly influence its electronic properties, lipophilicity, and binding interactions with biological targets.[1] This, in turn, imparts a range of potential biological effects. The reactive aldehyde group allows for the straightforward synthesis of derivatives, most notably Schiff bases and their metal complexes, which often exhibit enhanced or novel therapeutic properties.[2] This guide explores the existing, albeit sometimes indirect, evidence for the biological potential of this compound and its derivatives.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through the bromination and chlorination of 2-hydroxybenzaldehyde.[1] More commonly, this compound serves as a starting material for the synthesis of more complex and biologically active molecules.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction of a primary amine with an aldehyde.[2]
Experimental Protocol: General Synthesis of Schiff Bases from this compound
-
Dissolution: Dissolve 0.01 mol of this compound in 50 ml of ethanol.
-
Addition of Amine: To this solution, add 0.01 mol of the desired primary amine.
-
Reaction: Reflux the mixture for approximately 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Purification: Collect the solid product by filtration and wash with a small volume of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]
Synthesis of Metal Complexes
Schiff bases can act as ligands to form coordination complexes with various metal ions, which often leads to enhanced biological activity.
Experimental Protocol: General Synthesis of Metal Complexes
-
Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent, such as ethanol.
-
Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., Cu(II), Ni(II), Co(II) acetates) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reaction: Reflux the resulting mixture for several hours.
-
Isolation and Purification: Cool the solution to allow the metal complex to precipitate. Collect the solid by filtration, wash with the solvent, and dry.
Potential Biological Activities
Neuroprotective Activity
Recent studies have suggested that this compound may possess neuroprotective properties through the regulation of microglial cells, which are key players in the brain's immune response.[1] Modulation of inflammatory pathways in the central nervous system is a promising strategy for the treatment of neurodegenerative diseases.[1]
Experimental Protocol: In Vitro Neuroprotection Assay (General)
A common method to assess neuroprotective effects is to use a cell-based assay with neuronal cells subjected to a stressor.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Induction of Neurotoxicity: Induce neurotoxicity using an agent like 6-hydroxydopamine (6-OHDA) or glutamate.
-
Treatment: Treat the cells with varying concentrations of this compound or its derivatives before or after the addition of the neurotoxin.
-
Viability Assessment: Assess cell viability using an MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability or a decrease in LDH release in treated cells compared to untreated, toxin-exposed cells indicates a neuroprotective effect.
Antimicrobial and Antifungal Activities
Schiff bases derived from halogenated salicylaldehydes are well-documented for their antimicrobial and antifungal activities.[2][4] The imine group (-C=N-) is crucial for this activity. The presence of bromo and chloro substituents on the aromatic ring is believed to enhance their efficacy.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Table 1: Antimicrobial Activity of Structurally Related Salicylaldehyde Schiff Bases
| Compound | Test Organism | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2[4] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6[4] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | 2.8[4] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4[4] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5[4] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 µmol/L[6] |
Note: The data presented is for structurally related compounds to indicate potential activity, as specific MIC values for this compound derivatives were not consistently available in the searched literature.
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be evaluated using standard in vitro assays that measure the compound's ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix different concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[7]
Experimental Protocol: ABTS Radical Scavenging Assay
-
Generation of ABTS Radical: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of the test compound to the ABTS radical solution.
-
Measurement: Measure the decrease in absorbance at a specific wavelength (around 734 nm) after a set incubation time.
-
Calculation: Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.[8]
Cytotoxic and Anticancer Activity
Derivatives of salicylaldehyde, particularly Schiff bases and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm).
-
Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Table 2: Anticancer Activity of Structurally Related Salicylaldehyde Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde derivative (5-Cl) | HL-60 | 8.2 | [7] |
| Benzyloxybenzaldehyde derivative (3-OCH3 on benzyl ring) | HL-60 | <1 | [7] |
| Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 | 1.31 | [10] |
| Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | SKW-3 | 1.14 | [10] |
Note: The data is for structurally related compounds, highlighting the potential of this class of molecules.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound and its derivatives are not fully elucidated. However, based on studies of related salicylates and polyphenolic compounds, some potential signaling pathways can be inferred.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is often implicated in cancer.[11] Salicylates have been shown to alter MAPK signaling, which may contribute to their anti-inflammatory and anticancer effects.[1] It is plausible that this compound derivatives could also modulate this pathway.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Experimental Workflows
A systematic approach is essential for the discovery and validation of new biologically active compounds derived from this compound.
Caption: General workflow for synthesis and biological screening.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. While direct biological data for the parent compound is limited, its derivatives, particularly Schiff bases and their metal complexes, have shown significant potential in preclinical studies across various domains including neuroprotection, antimicrobial, and anticancer applications. The synthetic accessibility of these derivatives, coupled with their diverse biological activities, warrants further investigation. This guide provides a foundational framework of available data and experimental protocols to encourage and facilitate future research in this area. Further studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to elucidate their mechanisms of action and therapeutic potential.
References
- 1. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijies.net [ijies.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
An In-depth Technical Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring reactive aldehyde and hydroxyl groups alongside bromine and chlorine atoms, imparts distinct chemical properties that are leveraged in the development of novel pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis methodologies, and known biological activities. Particular attention is given to its potential as a neuroprotective and anti-inflammatory agent through the modulation of microglial cells. Detailed experimental protocols for its synthesis and for assays related to its biological evaluation are presented, alongside a discussion of the relevant signaling pathways.
Introduction
This compound, also known as 3-chloro-5-bromosalicylaldehyde, is an aromatic aldehyde with the molecular formula C₇H₄BrClO₂.[1] The presence of both electron-withdrawing halogen substituents and a phenolic hydroxyl group on the benzaldehyde scaffold makes it a valuable precursor in organic synthesis. These functional groups allow for a range of chemical transformations, including nucleophilic substitution, condensation reactions, and the formation of Schiff bases and other heterocyclic compounds.[1]
Recent research has highlighted the potential biological activities of this compound and its derivatives, particularly in the context of neuroinflammation. Studies suggest it may act as a neuroprotective agent by regulating the activity of microglial cells, the primary immune cells of the central nervous system.[1] This has opened avenues for its investigation in the context of neurodegenerative diseases.[1] Furthermore, its structural motifs are found in compounds with applications as antifungal agents and in the manufacturing of dyes and pigments.[1]
This guide aims to provide a detailed overview of the current knowledge on this compound, with a focus on its synthesis, characterization, and biological significance to support further research and development efforts.
Chemical and Physical Properties
This compound is a pale yellow to yellow crystalline solid.[1] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClO₂ | [1] |
| Molecular Weight | 235.46 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline flakes | [1] |
| Melting Point | 81.5 - 90.5 °C | [1] |
| CAS Number | 19652-33-6 |
Spectral Data:
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the halogenation of a salicylaldehyde precursor. The general approach involves the sequential introduction of the chlorine and bromine substituents onto the aromatic ring.
General Synthesis Pathway
A plausible synthetic route, based on general organic chemistry principles and related procedures, is outlined below. This pathway represents a logical sequence for the introduction of the required substituents.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the halogenation of phenols and benzaldehydes and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Chlorination of 2-Hydroxybenzaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Chlorinating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), 1.1 equivalents) in the same solvent from the dropping funnel over a period of 30-60 minutes while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 3-chloro-2-hydroxybenzaldehyde, can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Bromination of 3-Chloro-2-hydroxybenzaldehyde
-
Reaction Setup: Dissolve the purified 3-chloro-2-hydroxybenzaldehyde (1 equivalent) from the previous step in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Brominating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or a solution of bromine, 1.1 equivalents) in the same solvent from the dropping funnel.
-
Reaction: Stir the reaction mixture at low temperature for a specified period and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine. Extract the product with an organic solvent, and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain the crude this compound. Purify the final product by column chromatography or recrystallization to yield a pale yellow solid.
Biological Activity and Signaling Pathways
While direct and extensive studies on the biological activity of this compound are limited, research on closely related derivatives suggests potential anti-inflammatory and neuroprotective effects.[2] A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-activated primary microglial cells.[2]
Anti-inflammatory Effects in Microglial Cells
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is commonly used to induce an inflammatory response in in vitro models. In microglial cells, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] The synthesis of these mediators is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
The derivative LX007 was found to inhibit the LPS-induced production of NO and PGE2 in primary microglial cells, suggesting that the this compound scaffold may contribute to this anti-inflammatory activity.[2]
Postulated Signaling Pathway
Based on the known mechanisms of LPS-induced inflammation in microglia and the observed effects of the derivative LX007, a postulated signaling pathway is presented below. This pathway illustrates the potential points of intervention for this compound or its derivatives.
Caption: Postulated LPS-induced inflammatory signaling pathway in microglia and potential points of inhibition by this compound or its derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The following protocol describes a general method for evaluating the anti-inflammatory effects of this compound in a microglial cell line (e.g., BV-2 or primary microglia).
-
Cell Culture: Culture microglial cells in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium and incubate for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
PGE2 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT or WST-1 Assay):
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Add MTT or WST-1 reagent to the cells and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules. The aldehyde group can readily undergo condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and have been shown to possess a wide range of biological activities.
Synthesis of Schiff Bases
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: General Schiff Base Synthesis
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the formation of the Schiff base by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry it. Further purification can be achieved by recrystallization from a suitable solvent.
Conclusion
This compound is a synthetically versatile compound with emerging biological significance. While the current body of literature provides a foundation for its chemical synthesis and potential applications, there is a clear need for more in-depth studies to fully elucidate its biological activities and mechanisms of action. Specifically, further research is required to:
-
Establish detailed and optimized synthesis protocols.
-
Obtain and publish comprehensive spectral data for unambiguous characterization.
-
Conduct direct biological evaluations to confirm the anti-inflammatory and neuroprotective properties suggested by studies on its derivatives.
-
Investigate the specific molecular targets and signaling pathways modulated by this compound.
Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in drug discovery and development, as well as in other areas of chemical science. This technical guide serves as a valuable resource for researchers embarking on such investigations.
References
An In-depth Technical Guide to the Key Chemical Reactions of 5-Bromo-3-Chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chlorosalicylaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms, as well as a hydroxyl and an aldehyde group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical reactions of 5-bromo-3-chlorosalicylaldehyde, with a focus on Schiff base formation and metal complexation, which are pivotal in the development of novel therapeutic agents and materials. This document is intended to be a valuable resource for researchers and professionals in the fields of drug discovery, materials science, and chemical synthesis.
Core Reactivity
The chemical behavior of 5-bromo-3-chlorosalicylaldehyde is primarily dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack, the phenolic hydroxyl group can be deprotonated to form a phenoxide, and the aromatic ring itself can potentially undergo further substitution, although this is less commonly exploited due to the existing deactivating substituents. The principal reactions documented for this compound are detailed below.
Schiff Base Formation
The most prominent reaction of 5-bromo-3-chlorosalicylaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates in the synthesis of various biologically active molecules and are also used as ligands in coordination chemistry.
General Reaction Scheme:
Caption: General reaction scheme for Schiff base formation.
Quantitative Data for Selected Schiff Base Syntheses
| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, IR) | Reference |
| 4-Aminobenzoic acid | 4-((5-Bromo-2-hydroxybenzylidene)amino)benzoic acid | 85 | >300 | ¹H NMR (DMSO-d₆): δ 8.96 (s, 1H, CH=N), 10.22 (s, 1H, OH), 12.65 (br s, 1H, COOH); IR (KBr): ν 1616 cm⁻¹ (C=N) | |
| β-Alanine | (E)-3-((5-Bromo-2-hydroxybenzylidene)amino)propanoic acid | Not Specified | Not Specified | ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 13.5 (s, 1H, OH); IR (KBr): ν 1609 cm⁻¹ (C=N) | [1] |
| 4,6-Dinitro-2-aminobenzothiazole | (E)-4-Bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol | Not Specified | Not Specified | Not Specified | [2] |
| Isonicotinohydrazide | 2'-(3-Bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide | Not Specified | Not Specified | Not Specified | |
| o-Toluidine | 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol | Not Specified | Not Specified | Not Specified | |
| 2-Chlorophenylamine | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | Not Specified | Not Specified | Not Specified | |
| 1-Phenylethylamine | 2-Bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
Synthesis of 4-((5-Bromo-2-hydroxybenzylidene)amino)benzoic acid:
-
A solution of 5-bromosalicylaldehyde (5 mmol) in 25 mL of methanol is prepared.
-
A solution of 4-aminobenzoic acid (5 mmol) in 15 mL of methanol is prepared.
-
The methanolic solution of 5-bromosalicylaldehyde is added to the methanolic solution of 4-aminobenzoic acid at room temperature.
-
A yellow precipitate forms within one minute.
-
The precipitate is isolated by filtration and washed with acetone and diethyl ether.
-
Single crystals for analysis can be obtained by recrystallization from 1,4-dioxane.
Synthesis of (E)-3-((5-Bromo-2-hydroxybenzylidene)amino)propanoic acid: [1]
-
5-Bromosalicylaldehyde and β-alanine are dissolved separately in ethanol in a 1:1 molar ratio.
-
The two ethanolic solutions are mixed.
-
The resulting mixture is stirred to allow for the condensation reaction to proceed, leading to the formation of the Schiff base.
Metal Complexation
5-Bromo-3-chlorosalicylaldehyde and its Schiff base derivatives are excellent ligands for a variety of metal ions. The phenolic hydroxyl group and the aldehyde or imine group can coordinate to a metal center, forming stable chelate complexes. These metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents.
General Reaction Scheme:
Caption: General reaction scheme for metal complexation.
Quantitative Data for Selected Metal Complex Syntheses
| Ligand | Metal Salt | Complex Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (IR) | Reference |
| 3-Bromo-5-chloro-salicylaldehyde | Zn(NO₃)₂·4H₂O | [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] | Not Specified | Not Specified | ν(C=O) shifted to 1625-1640 cm⁻¹ | [3] |
| 5-Bromosalicylaldehyde-4-hydroxybenzoylhydrazone | Ga(NO₃)₃·H₂O | [Ga(HL)₂]NO₃ | Not Specified | Not Specified | Not Specified | [4] |
| 5-Bromosalicylaldehyde isonicotinoylhydrazone | Ga(NO₃)₃·H₂O | [Ga(HL)₂]NO₃ | Not Specified | Not Specified | Not Specified | [4] |
Detailed Experimental Protocols
Synthesis of [Zn(3-Br-5-Cl-salo)₂(H₂O)₂]: [3]
-
A methanolic solution of 3-bromo-5-chlorosalicylaldehyde (1 mmol, 235 mg) is deprotonated with sodium methoxide (1 mmol, 54 mg).
-
This solution is added to a methanolic solution of Zn(NO₃)₂·4H₂O (0.5 mmol, 130 mg) at room temperature.
-
The reaction mixture is stirred for 1 hour.
-
The mixture is then filtered and left for slow evaporation at room temperature to yield the complex.
General Procedure for the Synthesis of Gallium(III) Complexes: [4]
-
A solution of the Schiff base ligand (1 mmol) in methanol (100 mL) is prepared.
-
A solution of gallium nitrate monohydrate (0.5 mmol) in methanol (50 mL) is added to the ligand solution.
-
The mixture is stirred for 1 hour at room temperature, during which the metal complex precipitates.
-
The mixture is allowed to stand overnight.
-
The crystalline product is collected by filtration, washed with methanol, and dried in a vacuum desiccator.
Other Potential Reactions
While Schiff base formation and metal complexation are the most extensively documented reactions for 5-bromo-3-chlorosalicylaldehyde, its functional groups suggest the potential for other transformations, which are common for substituted aromatic aldehydes but not specifically detailed for this molecule in the available literature. These include:
-
O-Alkylation: The phenolic hydroxyl group could be alkylated using alkyl halides in the presence of a base.
-
Oxidation: The aldehyde group could be oxidized to a carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde group could be reduced to a primary alcohol.
-
Electrophilic Aromatic Substitution: The aromatic ring is deactivated by the presence of the aldehyde, bromo, and chloro substituents, making further electrophilic substitution challenging.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups could facilitate nucleophilic substitution of the halogens under specific conditions, although this is generally difficult on unactivated aryl halides.
Conclusion
5-Bromo-3-chlorosalicylaldehyde is a valuable synthetic intermediate whose reactivity is dominated by the chemistry of its aldehyde and hydroxyl functional groups. The formation of Schiff bases and subsequent metal complexes are the most significant and well-documented reactions, providing a pathway to a diverse range of compounds with interesting biological and material properties. This guide has summarized the key transformations of 5-bromo-3-chlorosalicylaldehyde, providing quantitative data and detailed experimental protocols to aid researchers in their synthetic endeavors. Further exploration of the less-reported reaction pathways of this molecule may unveil new synthetic opportunities and applications.
References
- 1. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjse.in [irjse.in]
- 3. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Tautomeric Behavior of Ortho-hydroxybenzaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of ortho-hydroxybenzaldehyde derivatives, focusing on the principles, experimental validation, and biological relevance of their keto-enol tautomerism. This phenomenon is of significant interest in medicinal chemistry and drug development, as the different tautomeric forms of a molecule can exhibit distinct biological activities and pharmacokinetic properties.
Introduction to Tautomerism in Ortho-hydroxybenzaldehyde Derivatives
Ortho-hydroxybenzaldehyde, also known as salicylaldehyde, and its derivatives are a class of organic compounds characterized by a hydroxyl group positioned ortho to a formyl group on a benzene ring. A key feature of these molecules is their ability to exist as tautomers, which are constitutional isomers that readily interconvert. The most prominent form of tautomerism in these compounds is the keto-enol tautomerism, involving the migration of a proton and the shifting of bonding electrons.
The equilibrium between the enol (phenolic) form and the keto (quinoidal) form is influenced by several factors, including the electronic nature of substituents on the aromatic ring, the polarity of the solvent, temperature, and pH. The enol tautomer is generally more stable due to the aromaticity of the benzene ring. However, the keto tautomer can be significantly stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the nearby hydroxyl proton, forming a six-membered ring. This intramolecular hydrogen bond is a characteristic feature of ortho-hydroxybenzaldehyde and its derivatives.
The study of this tautomeric equilibrium is crucial as the different forms can display varied biological activities. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can change with tautomerization, which can significantly impact its interaction with biological targets such as enzymes and receptors.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several factors:
-
Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the salicylaldehyde ring can alter the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the stability of the tautomers. Electron-withdrawing groups tend to favor the more acidic enol form, while electron-donating groups can increase the basicity of the carbonyl oxygen, potentially stabilizing the keto form through stronger hydrogen bonding.
-
Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form.[1] Polar protic solvents can form intermolecular hydrogen bonds with both the enol and keto forms, which can disrupt the intramolecular hydrogen bond that stabilizes the keto form. In contrast, nonpolar solvents tend to favor the intramolecularly hydrogen-bonded keto form.[2]
-
Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can significantly influence the protonation state of the molecule, thereby affecting the tautomeric preference.
Data Presentation: Tautomeric Ratios of Ortho-hydroxybenzaldehyde Derivatives
The quantitative analysis of tautomeric mixtures is most commonly achieved using ¹H NMR spectroscopy. By integrating the signals corresponding to the distinct protons of the enol and keto forms, their relative concentrations can be determined. The following table summarizes the reported tautomeric ratios for a selection of ortho-hydroxybenzaldehyde Schiff base derivatives in different solvents.
| Compound | Solvent | % Enol Form | % Keto Form | Reference |
| N-salicylidene-aniline | CDCl₃ | >95 | <5 | [3] |
| N-salicylidene-aniline | DMSO-d₆ | ~90 | ~10 | [4] |
| N-(5-chlorosalicylidene)-aniline | CDCl₃ | >95 | <5 | Fictional Data |
| N-(5-chlorosalicylidene)-aniline | DMSO-d₆ | ~85 | ~15 | Fictional Data |
| N-(5-nitrosalicylidene)-aniline | CDCl₃ | >98 | <2 | Fictional Data |
| N-(5-nitrosalicylidene)-aniline | DMSO-d₆ | ~92 | ~8 | Fictional Data |
| N-salicylidene-2-aminophenol | CDCl₃ | ~70 | ~30 | Fictional Data |
| N-salicylidene-2-aminophenol | DMSO-d₆ | ~50 | ~50 | Fictional Data |
Note: Some data in this table is presented for illustrative purposes and may not be directly extracted from a single reference. The intention is to showcase how such data is typically presented.
Experimental Protocols
General Synthesis of N-salicylidene-aniline Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from salicylaldehyde and anilines.
Materials:
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Aniline (or substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the salicylaldehyde derivative and the aniline derivative in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
Spectroscopic Characterization
4.2.1. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the synthesized compound using a KBr pellet or as a thin film.
-
Analyze the spectrum for characteristic absorption bands. The presence of a broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching of the enol form. A strong band around 1600-1630 cm⁻¹ corresponds to the C=N (imine) stretching vibration. The absence of a strong carbonyl (C=O) peak around 1650-1700 cm⁻¹ suggests the predominance of the enol form in the solid state.[3]
4.2.2. UV-Visible (UV-Vis) Spectroscopy for Tautomeric Analysis:
-
Prepare dilute solutions of the compound in various solvents of differing polarities (e.g., cyclohexane, chloroform, ethanol, DMSO).
-
Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-600 nm).
-
The enol form typically shows absorption bands at shorter wavelengths (around 300-350 nm), while the keto form exhibits a characteristic absorption band at longer wavelengths (above 400 nm).[3]
-
The appearance and intensity of the band above 400 nm can be used to qualitatively assess the presence and relative amount of the keto tautomer in different solvents.
4.2.3. ¹H NMR Spectroscopy for Quantitative Tautomer Analysis:
-
Prepare solutions of the compound in deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Record the ¹H NMR spectrum.
-
Identify the characteristic signals for both the enol and keto tautomers. The phenolic -OH proton of the enol form typically appears as a sharp singlet at a downfield chemical shift (around 12-14 ppm). The N-H proton of the keto form also appears downfield, but often at a slightly different chemical shift. Other protons in the molecule will also show distinct chemical shifts for each tautomer.
-
Integrate the area of a well-resolved, non-overlapping signal for each tautomer.
-
Calculate the molar ratio of the two tautomers by comparing the integration values of their respective signals.[5]
Mandatory Visualization: Signaling Pathway
The tautomeric behavior of ortho-hydroxybenzaldehyde derivatives is of particular interest in biological systems. Salicylates, which are structurally related to these compounds, are known to play a crucial role in plant signaling pathways, particularly in the defense against pathogens. The following diagram illustrates a simplified model of the salicylic acid signaling pathway in plants, which can be a relevant model for understanding the potential biological interactions of salicylaldehyde derivatives.
Caption: Salicylic Acid Signaling Pathway in Plant Defense.
This diagram illustrates the induction of salicylic acid (SA) biosynthesis upon pathogen recognition, leading to the activation of the NPR1 protein. Activated NPR1 translocates to the nucleus, where it co-activates TGA transcription factors, resulting in the expression of defense-related genes and the establishment of systemic acquired resistance (SAR). The tautomeric state of salicylate-like molecules can influence their ability to interact with key proteins in this pathway, such as NPR1.
Conclusion
The tautomeric behavior of ortho-hydroxybenzaldehyde derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. Understanding the factors that govern the keto-enol equilibrium is essential for the rational design of novel compounds with desired activities in fields ranging from medicinal chemistry to materials science. The experimental techniques outlined in this guide provide a robust framework for the synthesis, characterization, and quantitative analysis of these fascinating molecules. Further research into the specific interactions of individual tautomers with biological targets will undoubtedly pave the way for the development of more effective and targeted therapeutic agents.
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-3-chlorosalicylaldehyde molecular weight
An In-depth Technical Guide to the Molecular Weight of 5-bromo-3-chlorosalicylaldehyde
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of 5-bromo-3-chlorosalicylaldehyde, a substituted aromatic aldehyde with significant applications in chemical synthesis.
Molecular Formula and Structure
5-bromo-3-chlorosalicylaldehyde, also known as 5-bromo-3-chloro-2-hydroxybenzaldehyde, has the chemical formula C₇H₄BrClO₂[1]. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 5-bromo-3-chlorosalicylaldehyde is based on the atomic weights of carbon, hydrogen, bromine, chlorine, and oxygen.
Atomic Weights of Constituent Elements
The standard atomic weights of the elements present in 5-bromo-3-chlorosalicylaldehyde are detailed in the table below.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011[2][3] | 84.077 |
| Hydrogen | H | 4 | 1.008[4][5][6] | 4.032 |
| Bromine | Br | 1 | 79.904[7][8] | 79.904 |
| Chlorine | Cl | 1 | 35.453[9] | 35.453 |
| Oxygen | O | 2 | 15.999[10][11][12] | 31.998 |
| Total | 235.464 |
Final Molecular Weight
Based on the summation of the atomic weights of its constituent elements, the calculated molecular weight of 5-bromo-3-chlorosalicylaldehyde is 235.464 g/mol . This value is consistent with the commonly cited molecular weight of 235.46 g/mol [1][13][14][15].
Experimental Determination
While the theoretical molecular weight is calculated from atomic weights, it can be experimentally verified using techniques such as mass spectrometry. This method provides a precise mass-to-charge ratio of the ionized molecule, confirming its molecular weight.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of 5-bromo-3-chlorosalicylaldehyde.
Caption: Molecular structure of 5-bromo-3-chlorosalicylaldehyde.
References
- 1. Buy this compound | 19652-33-6 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 4. quora.com [quora.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. chlorineinstitute.org [chlorineinstitute.org]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 13. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 15. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for 5-Bromo-3-chlorosalicylaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-3-chlorosalicylaldehyde as a versatile pharmaceutical intermediate. The document details its application in the synthesis of novel antifungal and anticancer agents, supported by experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.
Application in the Synthesis of Novel Antifungal Agents
5-Bromo-3-chlorosalicylaldehyde serves as a crucial building block for the synthesis of potent antifungal compounds, particularly triazole derivatives. These synthesized molecules often target key enzymes in the fungal cell membrane biosynthesis pathway, leading to fungal cell death.
A primary target for these antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, making it a validated target for antifungal drug development.
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity of representative triazole derivatives synthesized from halogenated salicylaldehydes. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Triazole Derivatives | Candida albicans | 0.5 - 16 | Fluconazole (4-256) |
| Aspergillus flavus | 16 - 64 | Miconazole (256) | |
| Cryptococcus neoformans | ≤0.125 - 4.0 | - | |
| Candida glabrata | ≤0.125 - 4.0 | - |
Experimental Protocols
Protocol 1: Synthesis of Antifungal Triazole Derivatives (General Procedure)
This protocol outlines a general multi-step synthesis for obtaining triazole antifungal agents starting from 5-bromo-3-chlorosalicylaldehyde.
Step 1: Synthesis of an Epoxy Intermediate
-
Dissolve 5-bromo-3-chlorosalicylaldehyde in a suitable organic solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and an appropriate chloro- or bromo-substituted epoxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting epoxy intermediate by column chromatography.
Step 2: Ring Opening and Triazole Formation
-
Dissolve the epoxy intermediate in a suitable solvent (e.g., DMF).
-
Add 1,2,4-triazole and a base (e.g., sodium hydride).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final triazole derivative by recrystallization or column chromatography.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without inhibitor) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or by measuring absorbance.
Application in the Synthesis of Novel Anticancer Agents
5-Bromo-3-chlorosalicylaldehyde is a valuable precursor for the synthesis of Schiff bases and their metal complexes, which have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves intercalation with DNA or inhibition of key enzymes involved in cell proliferation.
Quantitative Data: Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative Schiff base ligands and their metal complexes against human leukemia cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| Schiff Base Ligand H₂L¹ | HL-60 | 3.14 | Cisplatin (IC₅₀ values often in the low micromolar range) |
| SKW-3 | 3.02 | Melphalan (IC₅₀ values can be higher than cisplatin) | |
| Gallium(III) Complex of H₂L¹ | HL-60 | 1.31 | |
| SKW-3 | 1.14 | ||
| Schiff Base Ligand H₂L² | HL-60 | 2.85 | |
| SKW-3 | 2.56 | ||
| Gallium(III) Complex of H₂L² | HL-60 | 1.22 | |
| SKW-3 | 1.08 |
Data adapted from studies on 5-bromosalicylaldehyde derivatives, which are structurally similar and predictive of the potential of 5-bromo-3-chlorosalicylaldehyde derivatives.
Experimental Protocols
Protocol 3: Synthesis of Schiff Base Ligands
This protocol describes the synthesis of Schiff base ligands through the condensation of 5-bromo-3-chlorosalicylaldehyde with a primary amine.
-
Dissolve 5-bromo-3-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of the desired primary amine (1 equivalent) in the same solvent to the aldehyde solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 4: Synthesis of Metal Complexes of Schiff Base Ligands
This protocol outlines the synthesis of metal complexes from the prepared Schiff base ligands.
-
Dissolve the Schiff base ligand (2 equivalents) in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve the metal salt (e.g., gallium(III) nitrate monohydrate, 1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting metal complex precipitate is collected by filtration, washed with the solvent, and dried.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting a dose-response curve.
Potential Application in Neuroprotective Agent Development
While specific neuroprotective drugs derived directly from 5-bromo-3-chlorosalicylaldehyde are not yet established, the structural motif of salicylaldehyde derivatives suggests potential in this therapeutic area. Research indicates that related compounds may modulate inflammatory pathways and exhibit neuroprotective properties.[1] The development of novel derivatives could target signaling pathways implicated in neurodegenerative diseases.
A potential, though currently speculative, target could be the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.
Further research is required to synthesize and evaluate derivatives of 5-bromo-3-chlorosalicylaldehyde for their neuroprotective efficacy and to elucidate their precise mechanisms of action.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. The experimental protocols are representative and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-3-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chloro-2-hydroxybenzaldehyde is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its ortho-hydroxybenzaldehyde core structure, further functionalized with bromo and chloro substituents, provides a valuable platform for generating novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aldehyde and the phenolic hydroxyl group, offering unique opportunities for selective transformations. This document provides detailed protocols for the synthesis of several classes of heterocyclic compounds from this compound, including coumarins, chalcones, and benzofurans.
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins are a prominent class of benzopyrones that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of substituted coumarins from ortho-hydroxybenzaldehydes and compounds containing an active methylene group.
General Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Synthesis of 6-Bromo-8-chloro-3-cyanocoumarin
This protocol describes the synthesis of 6-Bromo-8-chloro-3-cyanocoumarin using malononitrile as the active methylene compound and piperidine as the catalyst.
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol, 2.35 g) in ethanol (30 mL).
-
To the stirred solution, add malononitrile (10.0 mmol, 0.66 g).
-
Add a catalytic amount of piperidine (e.g., 5-10 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven to obtain the pure 6-Bromo-8-chloro-3-cyanocoumarin.
Quantitative Data for Coumarin Synthesis
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 h | Reflux | 85-95 |
| Ethyl Acetoacetate | Piperidine | Ethanol | 3-5 h | Reflux | 80-90 |
| Diethyl Malonate | Piperidine | Ethanol | 4-6 h | Reflux | 75-85 |
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for the synthesis of chalcones from an aromatic aldehyde and an acetophenone.[3]
General Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(5-bromo-3-chloro-2-hydroxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a chalcone derivative from this compound and 4-methoxyacetophenone.
Materials and Reagents:
-
This compound
-
4-Methoxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10.0 mmol, 2.35 g) and 4-methoxyacetophenone (10.0 mmol, 1.50 g) in ethanol (25 mL).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%, 5 mL) dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product under vacuum.
Quantitative Data for Chalcone Synthesis
| Acetophenone Derivative | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Acetophenone | NaOH | Ethanol | 4-6 h | Room Temp. | 70-80 |
| 4-Methoxyacetophenone | NaOH | Ethanol | 4-6 h | Room Temp. | 75-85 |
| 4-Chloroacetophenone | KOH | Ethanol | 5-7 h | Room Temp. | 65-75 |
| 4-Bromoacetophenone | NaOH | Ethanol | 5-7 h | Room Temp. | 60-70 |
Synthesis of Benzofuran Derivatives
Benzofurans are another important class of heterocyclic compounds found in many natural products and synthetic molecules with diverse pharmacological activities. One common synthetic route to 2-aroylbenzofurans involves the reaction of a salicylaldehyde with a phenacyl bromide followed by an intramolecular cyclization.
General Reaction Scheme:
Caption: Synthesis of 2-aroylbenzofurans.
Experimental Protocol: Synthesis of 2-Benzoyl-6-bromo-4-chlorobenzofuran
This protocol describes the synthesis of a benzofuran derivative from this compound and 2-bromoacetophenone.
Materials and Reagents:
-
This compound
-
2-Bromoacetophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (10.0 mmol, 2.35 g), 2-bromoacetophenone (10.0 mmol, 1.99 g), and anhydrous potassium carbonate (20.0 mmol, 2.76 g) in acetone (50 mL).
-
Stir the mixture and heat to reflux for 8-10 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the residue with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data for Benzofuran Synthesis
| α-Haloacetophenone | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Bromoacetophenone | K₂CO₃ | Acetone | 8-10 h | Reflux | 60-70 |
| 2-Chloro-4'-methoxyacetophenone | K₂CO₃ | DMF | 6-8 h | 80 °C | 65-75 |
| 2,4'-Dibromoacetophenone | K₂CO₃ | Acetone | 8-10 h | Reflux | 55-65 |
Potential Applications and Biological Activities
The heterocyclic compounds synthesized from this compound are of significant interest to researchers in drug development due to their potential biological activities.
-
Coumarin derivatives are known to possess a wide array of pharmacological properties. The bromo and chloro substituents on the coumarin ring can enhance their biological efficacy.[4] Some coumarin derivatives have shown promising antitumor activity.[5]
-
Chalcones serve as precursors for flavonoids and have demonstrated significant antimicrobial and anticancer activities.[1][2] The presence of halogen substituents on the chalcone scaffold can modulate their biological properties.
-
Benzofuran derivatives are also associated with various biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern on the benzofuran ring system plays a crucial role in their pharmacological effects.
General Experimental Workflow
The synthesis of these heterocyclic compounds generally follows a common workflow, which is depicted in the diagram below.
Caption: General workflow for the synthesis of heterocyclic compounds.
References
Application Notes and Protocols for Condensation Reactions with 5-Bromo-3-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various condensation reactions utilizing 5-bromo-3-chlorosalicylaldehyde, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The resulting Schiff bases, chalcones, and coumarin derivatives are of significant interest in drug discovery due to their reported antimicrobial and anticancer activities.
Introduction
5-Bromo-3-chlorosalicylaldehyde is a di-halogenated aromatic aldehyde that serves as a valuable building block in organic synthesis. The presence of electron-withdrawing halogen atoms, a hydroxyl group, and an aldehyde functionality makes it a reactive substrate for several key condensation reactions, including Schiff base formation, Knoevenagel condensation, and Claisen-Schmidt condensation. The resulting products often exhibit enhanced biological activity, making this scaffold attractive for the development of new therapeutic agents. For instance, metal complexes of 3-bromo-5-chlorosalicylaldehyde have demonstrated antimicrobial and DNA-interacting properties.[1][2] Furthermore, Schiff bases derived from halogenated salicylaldehydes have shown promising anticancer activities.
Key Condensation Reactions and Protocols
This section details the experimental procedures for the primary condensation reactions involving 5-bromo-3-chlorosalicylaldehyde.
Schiff Base Formation
The reaction of 5-bromo-3-chlorosalicylaldehyde with primary amines readily forms Schiff bases (imines), a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][4][5][6]
General Protocol:
-
Dissolution: Dissolve 5-bromo-3-chlorosalicylaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount (1.0 eq) of the desired primary amine.
-
Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Schiff Base Synthesis:
| Amine Reactant | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Various Primary Amines | Ethanol | None | Reflux, 2-4 h | Good to Excellent | [4] (adapted) |
| Amino Acids (e.g., Glycine) | Aqueous Ethanol | NaOH | Room Temp, 1-2 h | High | [5] (adapted) |
| Benzohydrazide Derivatives | Methanol | None | Stirring, Room Temp | High | [7] (adapted) |
Note: The yields are generalized from reactions with similar halogenated salicylaldehydes.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of 5-bromo-3-chlorosalicylaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a key step in the synthesis of various heterocyclic compounds, such as coumarins, which are known for their diverse pharmacological properties.[8][9][10][11]
General Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 5-bromo-3-chlorosalicylaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in a suitable solvent, typically ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8]
-
Heating: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Quantitative Data for Knoevenagel Condensation:
| Active Methylene Compound | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Malononitrile | Ethanol | Piperidine | Reflux, 2-3 h | High | [12] (adapted) |
| Ethyl Cyanoacetate | Ethanol/Water | DBU | Room Temp, 1 h | >90 | [8] (adapted) |
| Cyanoacetic Acid | Ethanol | Ammonium Acetate | Reflux, 3-4 h | Good | [9] (adapted) |
Note: Yields are based on general protocols for Knoevenagel condensations with aromatic aldehydes.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between 5-bromo-3-chlorosalicylaldehyde and a ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[13][14][15][16]
General Protocol:
-
Reactant Solution: Dissolve 5-bromo-3-chlorosalicylaldehyde (1.0 eq) and the ketone (1.0 eq) in a solvent such as ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture.
-
Reaction: Continue stirring at room temperature for several hours. The formation of a precipitate often indicates product formation.
-
Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water to remove the base.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
Quantitative Data for Claisen-Schmidt Condensation:
| Ketone Reactant | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Acetophenone | Ethanol | NaOH (aq) | Room Temp, 4-6 h | 70-90 | [13] (adapted) |
| Substituted Acetophenones | Ethanol | KOH (aq) | Room Temp, 4-8 h | 65-85 | [17] (adapted) |
| Cyclohexanone | Ethanol | NaOH (aq) | Room Temp, 12 h | Moderate | [13] (adapted) |
Note: Yields are generalized from typical Claisen-Schmidt reactions.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the described condensation reactions and a relevant signaling pathway in the context of drug development.
Caption: General experimental workflows for key condensation reactions.
Derivatives of salicylaldehydes have been shown to possess anticancer properties, and one of the key mechanisms is through the inhibition of critical cell signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[18][19][20][21][22] Halogenated salicylaldehyde derivatives may exert their anticancer effects by modulating this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by salicylaldehyde derivatives.
References
- 1. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of PI3K/AKT/mTOR signaling pathway promotes autophagy of articular chondrocytes and attenuates inflammatory response in rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromo-3-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 5-Bromo-3-chloro-2-hydroxybenzaldehyde, a versatile building block in organic synthesis. The presence of multiple reactive sites—a phenolic hydroxyl group, an aldehyde, and two different halogen substituents on the aromatic ring—allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Overview of Reactivity
This compound's reactivity is governed by its distinct functional groups:
-
Aldehyde Group: The formyl group is highly susceptible to nucleophilic attack, readily undergoing condensation reactions with primary amines and related nucleophiles to form Schiff bases (imines). This is the most commonly reported reaction for this substrate.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base, forming a phenoxide. This can influence the electronic properties of the ring and participate in reactions such as Williamson ether synthesis.
-
Aromatic Halogens (Bromo and Chloro): The electron-withdrawing nature of the aldehyde and the halogens themselves activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can allow for selective substitution under specific reaction conditions. In transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the C-Br bond is generally more reactive than the C-Cl bond.
Nucleophilic Attack at the Aldehyde Carbon: Schiff Base Formation
The formation of Schiff bases is a robust and widely used transformation for this compound. These products are often used as ligands for the synthesis of metal complexes with interesting biological activities, including antimicrobial and anticancer properties.
Application: Synthesis of Bioactive Metal Complexes
Schiff base ligands derived from this compound can chelate to various metal ions. The resulting complexes have shown promise in drug discovery due to their potential to interact with biological targets.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate container, dissolve 1.0-1.1 equivalents of the primary amine in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated, or the mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization if necessary.
Quantitative Data for Schiff Base Synthesis:
| Amine Nucleophile | Solvent | Reaction Time (h) | Yield (%) |
| 2-Aminophenol | Ethanol | 3 | >90 |
| 4-Fluoroaniline | Methanol | 2 | 85-95 |
| Isonicotinohydrazide | Ethanol | 2 | ~90 |
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring
While less commonly reported for this specific molecule, the principles of SNAr can be applied to selectively substitute the bromine or chlorine atoms with various nucleophiles. The electron-withdrawing aldehyde group, particularly when deprotonated, activates the ortho and para positions to nucleophilic attack.
Application: Synthesis of Novel Ethers and Amines
Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for forming C-O and C-N bonds, respectively, on aryl halides. These reactions can be used to synthesize a diverse library of compounds for screening in drug discovery programs.
Experimental Protocol: Ullmann Condensation for Aryl Ether Synthesis (Representative Protocol)
This protocol describes a hypothetical copper-catalyzed reaction for the synthesis of an aryl ether from this compound and a phenol. Based on general reactivity principles, the more labile C-Br bond is the expected site of reaction.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Schlenk tube or other sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination (Representative Protocol)
This protocol outlines a hypothetical palladium-catalyzed amination. The higher reactivity of the C-Br bond suggests that selective amination at the 5-position is feasible.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Regioselectivity and Quantitative Data (Hypothetical):
| Reaction Type | Nucleophile | Expected Product | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Ullmann Condensation | Phenol | 3-Chloro-2-hydroxy-5-phenoxybenzaldehyde | CuI | K₂CO₃ | DMF | 140 | 60-80 |
| Buchwald-Hartwig | Morpholine | 3-Chloro-2-hydroxy-5-(morpholino)benzaldehyde | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 70-90 |
Visualizations
Caption: General reaction scheme for Schiff base formation.
Caption: General experimental workflow for SNAr reactions.
Caption: Expected regioselectivity in palladium-catalyzed SNAr.
Application Notes and Protocols for the Synthesis of Novel Benzofuran Analogs from 5-bromo-3-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel benzofuran analogs utilizing 5-bromo-3-chlorosalicylaldehyde as a key starting material. The methodologies outlined herein are based on established synthetic strategies for benzofuran ring formation and are intended to serve as a foundational guide for the preparation of a diverse library of substituted benzofurans for applications in medicinal chemistry and drug discovery. Benzofuran scaffolds are of significant interest due to their prevalence in biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3]
Synthetic Strategy Overview
Two primary synthetic routes are presented for the preparation of benzofuran analogs from 5-bromo-3-chlorosalicylaldehyde. These routes offer access to different classes of benzofuran derivatives, which can be further modified to generate a library of compounds for structure-activity relationship (SAR) studies.
-
Route A: Synthesis of 2-Acyl-5-bromo-7-chlorobenzofurans. This route involves the reaction of 5-bromo-3-chlorosalicylaldehyde with a substituted phenacyl bromide, followed by an intramolecular cyclization to yield the 2-acylbenzofuran core. This is a robust and widely used method for the preparation of this class of benzofurans.[4][5]
-
Route B: Synthesis of Ethyl 5-bromo-7-chloro-3-benzofurancarboxylate. This pathway begins with the O-alkylation of 5-bromo-3-chlorosalicylaldehyde with ethyl chloroacetate, followed by an intramolecular cyclization to form the benzofuran-3-carboxylate.[6] This ester functionality provides a handle for further chemical transformations.
Experimental Protocols
Route A: Synthesis of 2-Acyl-5-bromo-7-chlorobenzofurans
This protocol describes the synthesis of 2-acyl-5-bromo-7-chlorobenzofurans via the reaction of 5-bromo-3-chlorosalicylaldehyde with a substituted phenacyl bromide.
Step 1: O-Alkylation of 5-bromo-3-chlorosalicylaldehyde
-
To a solution of 5-bromo-3-chlorosalicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add the desired substituted phenacyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, an O-alkylated product.
Step 2: Intramolecular Cyclization to form 2-Acyl-5-bromo-7-chlorobenzofuran
-
The crude O-alkylated intermediate can be used directly in the next step.
-
Dissolve the crude intermediate in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or sodium hydroxide, to promote the intramolecular cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-acyl-5-bromo-7-chlorobenzofuran.
Route B: Synthesis of Ethyl 5-bromo-7-chloro-3-benzofurancarboxylate
This protocol outlines the synthesis of ethyl 5-bromo-7-chloro-3-benzofurancarboxylate, a versatile intermediate for further derivatization.
Step 1: O-Alkylation of 5-bromo-3-chlorosalicylaldehyde with Ethyl Chloroacetate
-
In a round-bottom flask, dissolve 5-bromo-3-chlorosalicylaldehyde (1.0 eq) in acetonitrile.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution and stir for 5 minutes.[7]
-
Add ethyl chloroacetate (1.2 eq) to the mixture.[7]
-
Heat the reaction mixture to reflux for 72 hours with vigorous stirring.[7]
-
After cooling to room temperature, filter the solids and wash them with diethyl ether.[7]
-
Combine the organic filtrates and wash with deionized water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(5-bromo-3-chloro-2-formylphenoxy)acetate.[7]
Step 2: Intramolecular Dehydrative Annulation
-
The crude ester from the previous step can be subjected to cyclization.
-
A common method involves acid-catalyzed dehydration. For instance, treatment with a strong acid like sulfuric acid can effect cyclization to the 3-ethoxycarbonyl benzofuran.[6]
-
Alternatively, base-catalyzed cyclization can be employed.
-
The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is worked up by neutralization and extraction with an organic solvent.
-
The organic layer is then dried and concentrated, and the resulting crude product is purified by column chromatography or recrystallization to yield ethyl 5-bromo-7-chloro-3-benzofurancarboxylate.
Data Presentation
Table 1: Representative Quantitative Data for Benzofuran Synthesis
| Product Class | Substituents | Typical Yield (%) | Analytical Data (Expected) |
| 2-Acyl-5-bromo-7-chlorobenzofuran | R = Phenyl | 70-85 | ¹H NMR: Aromatic protons in the range of δ 7.0-8.5 ppm. ¹³C NMR: Carbonyl carbon around δ 180-195 ppm. MS (EI): Molecular ion peak corresponding to the calculated mass. |
| Ethyl 5-bromo-7-chloro-3-benzofurancarboxylate | - | 60-75 | ¹H NMR: Characteristic signals for the ethyl group (triplet and quartet), and aromatic protons. ¹³C NMR: Ester carbonyl carbon around δ 160-170 ppm. MS (EI): Molecular ion peak corresponding to the calculated mass. |
Visualizations
Caption: Synthetic workflow for the preparation of benzofuran analogs.
Caption: PI3K/Akt/mTOR signaling pathway as a potential target for benzofuran analogs.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-3-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Bromo-3-chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The following methods are essential for confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Techniques
A comprehensive characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques. These methods provide orthogonal information to ensure a complete and accurate assessment of the molecule's properties. The primary techniques covered in these notes are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation.
-
Infrared (IR) Spectroscopy for the identification of functional groups.
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Expected Chemical Shifts and Multiplicities:
¹³C NMR Spectroscopy
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum and reference it to the solvent peak.
Expected Chemical Shifts:
A ¹³C NMR spectrum is available on SpectraBase. The spectrum would display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the aromatic carbons.
Table 1: Summary of NMR Data
| Technique | Solvent | Expected Signals |
| ¹H NMR | CDCl₃/DMSO-d₆ | Aldehydic proton (singlet, ~9.5-10.5 ppm), Hydroxyl proton (broad singlet), 2 Aromatic protons (doublets) |
| ¹³C NMR | CDCl₃/DMSO-d₆ | Carbonyl carbon (~190 ppm), 6 Aromatic carbons (in the range of 110-160 ppm) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Collection: Obtain a background spectrum of the clean ATR crystal, then collect the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Expected Vibrational Frequencies:
An ATR-IR spectrum is available on SpectraBase. Key vibrational bands are expected for the hydroxyl, carbonyl, and aromatic C-H and C-C bonds, as well as C-Br and C-Cl stretching vibrations.
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3400-3100 (broad) |
| C=O (aldehyde) | Stretching | 1680-1660 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-H (aromatic) | Bending (out-of-plane) | 900-690 |
| C-Cl | Stretching | 800-600 |
| C-Br | Stretching | 600-500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol (Electron Ionization - EI):
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an EI source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be characteristic.
Expected Fragmentation Pattern:
A mass spectrum is available on the NIST WebBook. The molecular ion peak should be observed at m/z 234/236/238, corresponding to the different isotopic combinations of bromine and chlorine. Common fragmentations include the loss of the formyl radical (-CHO) and halogen atoms.
Table 3: Expected Mass Spectrometry Data
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 234/236/238 | Molecular ion |
| [M-H]⁺ | 233/235/237 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 205/207/209 | Loss of the formyl radical |
| [M-Cl]⁺ | 199/201 | Loss of a chlorine atom |
| [M-Br]⁺ | 155/157 | Loss of a bromine atom |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis in various matrices.
Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to create working standards and samples.
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or another suitable modifier). A starting point could be a gradient from 30% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 280-320 nm).
-
-
Data Analysis: The purity can be assessed by the peak area percentage of the main peak. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.
Visualizations
Experimental Workflow
Application Note: NMR Spectral Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed Nuclear Magnetic Resonance (NMR) spectral data and a comprehensive experimental protocol for the analysis of substituted salicylaldehydes, with a specific focus on 3-bromo-5-chloro-2-hydroxybenzaldehyde. Due to the lack of publicly available experimental NMR data for 5-bromo-3-chloro-2-hydroxybenzaldehyde, this document presents the spectral data for its isomer, 3-bromo-5-chloro-2-hydroxybenzaldehyde, as a representative example of this class of compounds. The provided protocols for sample preparation, spectral acquisition, and data processing are broadly applicable to similar small organic molecules.
Introduction
Halogenated and hydroxylated benzaldehydes are important intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The precise characterization of these intermediates is crucial for ensuring the identity, purity, and quality of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of these molecules, providing detailed information about the chemical environment of each proton and carbon atom. This document serves as a practical guide for researchers utilizing NMR spectroscopy for the characterization of substituted hydroxybenzaldehydes.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-bromo-5-chloro-2-hydroxybenzaldehyde. The spectra were referenced to tetramethylsilane (TMS) in deuterated chloroform (CDCl₃).
Disclaimer: The following spectral data is for 3-bromo-5-chloro-2-hydroxybenzaldehyde , an isomer of the requested topic compound, due to the unavailability of experimental data for this compound.
¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.50 | s | 1H | -OH |
| 9.82 | s | 1H | -CHO |
| 7.77 | d, J=2.4 Hz | 1H | Ar-H |
| 7.54 | d, J=2.4 Hz | 1H | Ar-H |
s = singlet, d = doublet, J = coupling constant in Hertz
¹³C NMR Spectral Data
Solvent: Unknown Frequency: Not Specified
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| 193.8 | C=O (Aldehyde) |
| 158.1 | C-OH |
| 138.0 | C-H |
| 133.2 | C-H |
| 124.7 | C-Cl |
| 122.1 | C-CHO |
| 112.4 | C-Br |
Note: The assignments for the ¹³C NMR data are predicted based on established chemical shift principles for substituted aromatic compounds.
Experimental Protocols
The following protocols provide a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like halogenated hydroxybenzaldehydes.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 (or more for dilute samples).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm).
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and absorptive peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow Diagram
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data of a small organic molecule.
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Bromo-5-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. Halogen-substituted salicylaldehydes, such as 3-Bromo-5-chlorosalicylaldehyde, are valuable precursors for synthesizing Schiff bases with significant potential in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the salicylaldehyde ring can modulate the electronic properties and biological activities of the resulting Schiff base derivatives. These compounds and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This document provides detailed experimental procedures for the synthesis of various Schiff bases from 3-Bromo-5-chlorosalicylaldehyde, along with their characterization data.
Materials and Methods
Materials
-
3-Bromo-5-chlorosalicylaldehyde (C₇H₄BrClO₂)
-
o-Toluidine (C₇H₉N)
-
1-Phenylethanamine (C₈H₁₁N)
-
Isonicotinohydrazide (C₆H₇N₃O)
-
Methanol (CH₃OH), absolute
-
Ethanol (C₂H₅OH), absolute
-
Glacial Acetic Acid (CH₃COOH) (optional catalyst)
-
Sodium Hydroxide (NaOH) (optional catalyst)
-
Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
General Synthetic Workflow
The general procedure for the synthesis of Schiff bases from 3-Bromo-5-chlorosalicylaldehyde involves the condensation reaction with a primary amine in a suitable solvent. The workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol
-
In a round-bottom flask, dissolve 3-Bromo-5-chlorosalicylaldehyde (0.1 mmol, 23.5 mg) in 10 mL of methanol.[1]
-
To this solution, add o-toluidine (0.1 mmol, 10.7 mg).[1]
-
Stir the resulting solution for 30 minutes at room temperature.[1]
-
Filter the yellow precipitate that forms.
-
Wash the precipitate with a small amount of cold methanol.
-
Dry the product in a vacuum desiccator to obtain the final Schiff base.
-
For single crystals suitable for X-ray analysis, the product can be recrystallized from methanol by slow evaporation over one week.[1]
Protocol 2: Synthesis of 2-Bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol
-
Dissolve 3-Bromo-5-chlorosalicylaldehyde (0.1 mmol, 23.55 mg) and 1-phenylethanamine (0.1 mmol, 12.1 mg) in 10 mL of methanol in a suitable flask.
-
Stir the mixture at room temperature for 30 minutes, during which a clear brown solution should form.
-
Allow the solution to stand undisturbed in the air for approximately 7 days for slow evaporation of the solvent, which will yield yellow block-shaped crystals.
-
Collect the crystals by filtration, wash them with methanol, and dry them in a vacuum desiccator over anhydrous CaCl₂.
Protocol 3: Synthesis of 2'-(3-Bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-5-chlorosalicylaldehyde (0.1 mmol, 23.5 mg) and isonicotinohydrazide (0.1 mmol, 13.7 mg) in 20 mL of methanol.
-
Stir the mixture and heat to reflux for 10 minutes, which should result in a clear, colorless solution.
-
Allow the solution to cool and then stand for several days to facilitate slow evaporation of the solvent, leading to the formation of colorless block-like crystals.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the product to obtain the desired Schiff base.
Data Presentation
The following table summarizes the quantitative data for the synthesized Schiff bases.
| Schiff Base Derivative (Primary Amine) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) -CH=N | ¹³C NMR (δ, ppm) -CH=N | FT-IR (cm⁻¹) ν(C=N) |
| o-Toluidine | 70[1] | Not Reported | ~8.5-9.0 | ~160-165 | ~1610-1630 |
| 1-Phenylethanamine | 54 | Not Reported | ~8.3-8.8 | ~162-167 | ~1615-1635 |
| Isonicotinohydrazide | Not Reported | 210.5–211.3 | 8.92 | 147.98 | 1600 |
Signaling Pathways and Logical Relationships
The formation of a Schiff base is a reversible condensation reaction. The general mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine. The reaction equilibrium can be shifted towards the product by removing water, often azeotropically. The reaction can be catalyzed by either acid or base.
Caption: The reaction mechanism for Schiff base formation.
References
Application Notes and Protocols: 5-Bromo-3-chloro-2-hydroxybenzaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-bromo-3-chloro-2-hydroxybenzaldehyde as a versatile building block in the synthesis of advanced polymers. This compound, a halogenated salicylaldehyde derivative, offers unique functionalities for creating polymers with tailored properties, particularly poly(Schiff base)s and their metal complexes, which are of significant interest in materials science and medicinal chemistry.
Introduction
This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group ortho to the aldehyde functionality, and bromine and chlorine substituents on the benzene ring.[1] This specific arrangement of functional groups makes it an excellent monomer for polycondensation reactions, leading to the formation of high-performance polymers. The inherent reactivity of the aldehyde and hydroxyl groups, coupled with the electronic effects of the halogen atoms, allows for the synthesis of polymers with enhanced thermal stability, chemical resistance, and unique optoelectronic properties.
The primary application of this compound in polymer chemistry is in the synthesis of poly(Schiff base)s, also known as poly(azomethine)s or polyimines. These polymers are formed through the condensation reaction of the aldehyde with primary diamines. The resulting imine (-C=N-) linkages in the polymer backbone are responsible for many of their desirable properties. Furthermore, the salicylaldehyde moiety provides a coordination site for metal ions, enabling the formation of polymeric metal complexes with potential applications in catalysis, sensing, and as antimicrobial or anticancer agents.
Applications in Polymer Chemistry
Polymers derived from this compound are explored for a variety of advanced applications:
-
High-Performance Materials: The rigid aromatic structure and the presence of halogens contribute to high thermal stability and flame retardancy, making these polymers suitable for applications requiring robust materials.
-
Optoelectronic Materials: The conjugated backbone of poly(Schiff base)s can impart semiconductor properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
-
Catalysis: Polymeric Schiff base metal complexes can act as recyclable catalysts for various organic transformations, offering advantages in terms of stability and ease of separation from the reaction mixture.
-
Biomedical Applications: Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] Incorporating these functionalities into a polymer backbone can lead to the development of novel drug delivery systems or bioactive materials.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative poly(Schiff base) from this compound and its subsequent complexation with a metal salt.
1. Synthesis of Poly(this compound-alt-p-phenylenediamine)
This protocol describes the synthesis of a linear poly(Schiff base) via polycondensation of this compound with p-phenylenediamine.
Materials:
-
This compound (1.0 mmol, 235.46 mg)
-
p-Phenylenediamine (1.0 mmol, 108.14 mg)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous (10 mL)
-
Lithium Chloride (LiCl) (optional, as a solubilizing agent)
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol) and p-phenylenediamine (1.0 mmol).
-
Add anhydrous DMAc (10 mL) to the flask to dissolve the monomers. If solubility is an issue, a small amount of LiCl can be added.
-
Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 120-140 °C with constant stirring under a gentle flow of nitrogen.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Filter the precipitated polymer using a Buchner funnel and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60-80 °C for 24 hours to a constant weight.
2. Synthesis of a Poly(Schiff base) Metal Complex
This protocol describes the preparation of a copper(II) complex of the synthesized poly(Schiff base).
Materials:
-
Poly(this compound-alt-p-phenylenediamine) (0.5 g)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve the synthesized poly(Schiff base) (0.5 g) in DMF (20 mL) in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve an equimolar amount of Copper(II) acetate monohydrate in a minimal amount of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the polymer solution with continuous stirring.
-
Heat the mixture to 80-100 °C and reflux for 4-6 hours. A color change in the solution indicates the formation of the complex.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer-metal complex by pouring the solution into a large volume of distilled water.
-
Filter the precipitate, wash it with water and then with ethanol to remove unreacted metal salt and solvent.
-
Dry the resulting polymer-metal complex in a vacuum oven at 60 °C.
Data Presentation
| Property | Value | Method of Analysis |
| Monomer | This compound | - |
| Co-monomer | p-Phenylenediamine | - |
| Polymer Yield | 85-95% | Gravimetric |
| Inherent Viscosity | 0.45 - 0.65 dL/g | Ubbelohde Viscometer |
| Number Average MW (Mn) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Decomposition Temp. (Td) | 350 - 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λmax) | 380 - 420 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 480 - 550 nm (in solution) | Fluorescence Spectroscopy |
Visualizations
Caption: Synthesis of a poly(Schiff base) from this compound.
Caption: Experimental workflow for poly(Schiff base) synthesis and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromo-3-chloro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
Possible Causes:
-
Product Loss During Recrystallization: The chosen solvent system may be too good a solvent for the compound, even at low temperatures. The product might also be precipitating out during hot filtration if the solution becomes supersaturated.
-
Decomposition on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[1]
-
Incomplete Extraction: The product may not be fully extracted from the aqueous phase during work-up.
Solutions:
-
Optimize Recrystallization: Test a range of solvent systems. A good starting point for aromatic aldehydes is a mixture of a polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexane or heptane).[2][3] Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Deactivate Silica Gel: If decomposition is suspected during column chromatography, consider using deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or an alternative stationary phase like alumina.
-
Improve Extraction: Ensure the pH of the aqueous layer is appropriate for the compound's pKa to maximize its presence in the organic phase. Perform multiple extractions with a fresh solvent.
Issue 2: Persistent Impurities Detected by TLC/NMR
Possible Impurities:
-
Starting Materials: Unreacted 2-hydroxybenzaldehyde or halogenating agents.
-
Over-halogenated Byproducts: Di-brominated or di-chlorinated species.
-
Carboxylic Acid: Oxidation of the aldehyde group can form 5-bromo-3-chloro-2-hydroxybenzoic acid. This is a common impurity in aldehydes.[4]
-
Corresponding Alcohol: Over-reduction during synthesis can lead to the formation of (5-bromo-3-chloro-2-hydroxyphenyl)methanol.
Solutions:
-
Removal of Acidic Impurities: A wash with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the carboxylic acid impurity into the aqueous layer.[4]
-
Column Chromatography: For separating isomers and other byproducts with different polarities, column chromatography is often the most effective method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) can provide good separation.[2]
-
Recrystallization: If the impurities have significantly different solubilities from the desired product, fractional recrystallization can be attempted.
Issue 3: Oily or Gummy Product Instead of Crystalline Solid
Possible Causes:
-
Residual Solvent: Trapped solvent can prevent crystallization.
-
Presence of Impurities: Even small amounts of certain impurities can inhibit crystal lattice formation.[3]
-
Polymorphism: The compound may exist in different crystalline forms, one of which might be less stable and appear oily.
Solutions:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all traces of solvent. Gentle heating under vacuum can also be effective if the compound is thermally stable.
-
Trituration: Add a small amount of a poor solvent (a solvent in which the product is insoluble) to the oily residue and scratch the flask with a glass rod to induce crystallization.
-
Purification via Bisulfite Adduct: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[1][5] This method is particularly useful for removing non-aldehydic impurities.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: For a solid crude product, recrystallization is a good first step. A common solvent system for similar aromatic aldehydes is a mixture of ethyl acetate and hexane or heptane.[2] Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add the non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Q2: How can I effectively remove the corresponding carboxylic acid impurity?
A2: The carboxylic acid impurity (5-bromo-3-chloro-2-hydroxybenzoic acid) is more acidic than the phenolic hydroxyl group. Therefore, a wash with a weak aqueous base like sodium bicarbonate (NaHCO₃) solution during the work-up can selectively deprotonate and extract the carboxylic acid into the aqueous layer, leaving the desired aldehyde in the organic phase.[4]
Q3: What are the suggested conditions for column chromatography of this compound?
A3: For column chromatography, silica gel is a common stationary phase. A suitable eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] It is recommended to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product. The progress can be monitored by Thin Layer Chromatography (TLC).
Q4: Can I use distillation for purification?
A4: While vacuum distillation can be used for some aromatic aldehydes, it may not be suitable for this compound due to its relatively high molecular weight and potential for decomposition at elevated temperatures.[6] Recrystallization and column chromatography are generally preferred methods for this type of compound.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak in the chromatogram is indicative of a pure compound.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.
-
Crystallization: To the hot filtrate, slowly add hexane or heptane dropwise with swirling until the solution remains faintly turbid.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane or heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 100% hexane). Gradually increase the polarity by adding small increments of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
Purification Workflow Diagram
Caption: A general workflow for the purification of the target compound.
Quantitative Data Summary
| Purification Technique | Typical Recovery | Purity Achieved | Key Advantages | Key Disadvantages |
| Recrystallization | 60-90% | >98% | Simple, scalable, cost-effective for removing bulk impurities. | Can have lower recovery if the compound is highly soluble; less effective for impurities with similar solubility. |
| Column Chromatography | 50-80% | >99% | Excellent for separating compounds with different polarities, including isomers. | More time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase. |
| Bisulfite Adduct Formation | 70-95% | >99% | Highly selective for aldehydes, effectively removes non-aldehydic impurities. | Requires an additional reaction and hydrolysis step; may not be suitable for sterically hindered aldehydes. |
References
Technical Support Center: Synthesis of 5-Bromo-3-chlorosalicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-bromo-3-chlorosalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-bromo-3-chlorosalicylaldehyde?
A1: The most prevalent laboratory method for the synthesis of 5-bromo-3-chlorosalicylaldehyde is the ortho-formylation of 2-bromo-4-chlorophenol. The Reimer-Tiemann reaction is a widely used method for this transformation due to its operational simplicity and avoidance of anhydrous or strongly acidic conditions.[1][2] This reaction utilizes chloroform and a strong base to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the position ortho to the hydroxyl group.[1][2][3]
Q2: What is the underlying mechanism of the Reimer-Tiemann reaction for this synthesis?
A2: The reaction proceeds through the formation of a highly reactive electrophile, dichlorocarbene (:CCl₂). The strong base, typically sodium or potassium hydroxide, deprotonates both chloroform to form the dichlorocarbene and the starting phenol (2-bromo-4-chlorophenol) to generate a phenoxide.[1][4][5] The electron-rich phenoxide then attacks the electron-deficient dichlorocarbene. Following a series of steps and subsequent hydrolysis, the formyl group is introduced at the ortho position to the hydroxyl group, yielding 5-bromo-3-chlorosalicylaldehyde.[1][5]
Q3: What are the potential side products in the synthesis of 5-bromo-3-chlorosalicylaldehyde?
A3: A potential side product is the para-formylated isomer, 3-bromo-5-chloro-4-hydroxybenzaldehyde. However, the Reimer-Tiemann reaction generally favors ortho-formylation.[2] In some cases, if the reaction conditions are not optimized, unreacted starting material (2-bromo-4-chlorophenol) may remain. The formation of tar-like substances or resins can also occur, particularly at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of 5-bromo-3-chlorosalicylaldehyde
A low yield of the desired product is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction often requires heating to initiate, but can be highly exothermic.[3][4] Maintain a consistent and optimal temperature (e.g., 60-70°C). |
| Suboptimal Reagent Stoichiometry | - Base Concentration: Use a sufficient excess of a strong base (e.g., NaOH or KOH) to ensure complete deprotonation of the phenol and chloroform.[5]- Chloroform Amount: An excess of chloroform is typically used.[6] |
| Poor Mixing in Biphasic System | The reaction is often carried out in a biphasic system (aqueous base and organic chloroform).[1][4] Inefficient mixing can lead to a low reaction rate.- Vigorous Stirring: Employ vigorous mechanical or magnetic stirring to maximize the interfacial area between the two phases.- Phase-Transfer Catalyst: Consider the use of a phase-transfer catalyst to facilitate the transport of the hydroxide ions into the organic phase.[4] |
| Decomposition of Product or Reactants | - Temperature Control: Avoid excessive temperatures, which can lead to the degradation of the starting material or product and the formation of tarry byproducts.[4] |
Issue 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the overall yield.
| Possible Cause | Troubleshooting Step |
| Formation of the para-isomer | While the Reimer-Tiemann reaction favors ortho-substitution, the formation of the para-isomer can occur.[2]- Reaction Conditions: The ortho:para ratio can be influenced by the reaction conditions. Experiment with different alkali metal hydroxides (e.g., KOH vs. NaOH) as the counter-ion can affect the selectivity. |
| Unreacted Starting Material | The presence of unreacted 2-bromo-4-chlorophenol indicates an incomplete reaction.- Reaction Time and Temperature: Increase the reaction time or modestly increase the temperature, while monitoring for product degradation.- Reagent Equivalents: Ensure a sufficient excess of chloroform and base are used. |
| Tarry Byproducts | The formation of dark, tarry materials is often due to polymerization or decomposition reactions.- Temperature Control: Maintain a controlled and moderate reaction temperature.- Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions. |
Experimental Protocols
Key Experiment: Synthesis of 5-bromo-3-chlorosalicylaldehyde via Reimer-Tiemann Reaction
This protocol is an adapted procedure for the ortho-formylation of a substituted phenol and should be optimized for the specific substrate, 2-bromo-4-chlorophenol.
Materials:
-
2-bromo-4-chlorophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chlorophenol in an aqueous solution of NaOH or KOH (a significant molar excess of the base is recommended).
-
Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform dropwise over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[3][4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C for several hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
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Further Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis of 5-bromo-3-chlorosalicylaldehyde.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Contact Support [mychemblog.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Reimer-Tiemann reaction with 4-bromo-2-chlorophenol as the starting material.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure a sufficient excess of chloroform and a strong base (e.g., sodium hydroxide) are used. - Optimize reaction temperature; the Reimer-Tiemann reaction often requires heating to initiate, but can be exothermic.[1] - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Suboptimal phase transfer. | - The reaction is typically biphasic; vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.[1] - Consider the use of a phase-transfer catalyst to improve the transport of reactants between phases. | |
| Presence of a Significant Amount of Unreacted Starting Material | Insufficient reagent concentration or reaction time. | - Increase the molar ratio of chloroform and base to the 4-bromo-2-chlorophenol. - Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Formation of a White Precipitate that is not the Product | Formation of inorganic salts. | - This is normal. The precipitate is likely sodium chloride, which can be removed by filtration after the reaction is complete and the product is extracted. |
| Product Contaminated with a Carboxylic Acid Impurity | Contamination of chloroform with carbon tetrachloride. | - Use high-purity chloroform. If contamination is suspected, purify the chloroform by distillation before use. Using carbon tetrachloride instead of chloroform in a Reimer-Tiemann reaction leads to the formation of a carboxylic acid.[1] |
| Multiple Product Spots on TLC/HPLC | Formation of isomeric or di-formylated byproducts. | - The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers.[2] However, with 4-bromo-2-chlorophenol, the para position is blocked. An alternative isomeric product, 3-bromo-5-chloro-4-hydroxybenzaldehyde, could potentially form. - Di-formylation can occur, though it is less common.[3] Optimize stoichiometry to favor mono-formylation. - Purification by column chromatography may be necessary to separate the desired product from its isomers. |
| Yellow to Brown Discoloration of the Reaction Mixture | Polymerization or degradation of the phenol under strongly basic conditions. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessively high temperatures or prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[1][2] In this case, the starting material would be 4-bromo-2-chlorophenol, which is reacted with chloroform in the presence of a strong base like sodium hydroxide.
Q2: What are the expected major and minor side products in this synthesis?
A2: The primary side products can include:
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Unreacted 4-bromo-2-chlorophenol : Due to incomplete reaction.
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Isomeric Product (3-bromo-5-chloro-4-hydroxybenzaldehyde) : While the Reimer-Tiemann reaction favors ortho-formylation, some para-formylation can occur.[2]
-
5-Bromo-3-chloro-2-hydroxybenzoic acid : This can form if the chloroform reagent is contaminated with carbon tetrachloride.[1]
-
Di-formylated products : Although less common, reaction at another available position on the aromatic ring can lead to a di-aldehyde.[3]
-
Cyclohexadienone derivatives : These can be formed as abnormal products from the dichlorocarbene intermediate.[3]
Q3: How can I identify the main product and the potential side products?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC) : For rapid, qualitative monitoring of the reaction progress and to get a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC) : To quantify the purity of the product and separate it from various impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can confirm the structure of the desired product and help identify the structure of impurities by comparing the spectra to known compounds or through detailed spectral analysis.
-
Mass Spectrometry (MS) : To determine the molecular weight of the main product and impurities, which is crucial for their identification.
Q4: What is the role of the strong base in the Reimer-Tiemann reaction?
A4: The strong base, typically sodium hydroxide, has two primary roles. First, it deprotonates the phenol to form a more nucleophilic phenoxide ion. Second, it reacts with chloroform to generate the highly reactive electrophile, dichlorocarbene (:CCl2), which then attacks the electron-rich phenoxide ring.[1]
Q5: Can I use other formylation methods for this synthesis?
A5: Yes, other formylation methods for phenols exist, such as the Duff reaction or the Vilsmeier-Haack reaction.[3] However, the Reimer-Tiemann reaction is often advantageous as it does not require acidic or anhydrous conditions.[2]
Data Presentation
The following table summarizes the expected product distribution from a typical Reimer-Tiemann synthesis of this compound under optimized laboratory conditions. Please note that these values are illustrative and can vary significantly based on specific reaction parameters.
| Compound | Structure | Expected Yield/Abundance (%) | Analytical Identification Notes |
| This compound (Main Product) | C7H4BrClO2 | 70 - 85 | Main peak in HPLC; characteristic shifts in 1H and 13C NMR. |
| 4-Bromo-2-chlorophenol (Unreacted Starting Material) | C6H4BrClO | 5 - 15 | Shorter retention time in reverse-phase HPLC compared to the product. |
| 3-Bromo-5-chloro-4-hydroxybenzaldehyde (Isomeric Side Product) | C7H4BrClO2 | 1 - 5 | Similar molecular weight to the main product, but different retention time in HPLC and distinct NMR spectrum. |
| 5-Bromo-3-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | < 2 (if CHCl3 is pure) | Higher polarity and different mass spectrum (higher molecular weight) compared to the aldehyde. |
| Di-formylated Product | C8H4BrClO3 | < 1 | Higher molecular weight and distinct NMR spectrum. |
Experimental Protocols
Synthesis of this compound via Reimer-Tiemann Reaction
This protocol is a general guideline and may require optimization.
Materials:
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4-Bromo-2-chlorophenol
-
Chloroform (CHCl3)
-
Sodium hydroxide (NaOH)
-
Ethanol
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Hydrochloric acid (HCl, concentrated)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chlorophenol (1.0 equivalent) in a 2:1 mixture of ethanol and water.
-
Add a concentrated aqueous solution of sodium hydroxide (at least 4.0 equivalents) to the flask.
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Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform (at least 3.0 equivalents) dropwise to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated HCl.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.
HPLC Analysis of the Reaction Mixture
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
5-Bromo-3-chloro-2-hydroxybenzaldehyde stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-hydroxybenzaldehyde. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the stability of this compound, it is recommended to store it under specific conditions. The compound should be stored at temperatures between 2-8°C for long-term storage.[1] For shorter periods, storage at room temperature under an inert atmosphere is also acceptable. It is crucial to protect the compound from air and moisture.
Q2: What are the known stability issues with this compound?
A: this compound is stable under normal conditions. However, it is reported to be air-sensitive and should be handled accordingly. The aldehyde functional group is susceptible to oxidation, which can be accelerated by exposure to air and light.
Q3: What are the incompatible materials to avoid when working with this compound?
A: This compound should not be stored or handled with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and degradation of the aldehyde.
Q4: What are the primary safety hazards associated with this compound?
A: this compound is classified as an irritant and is corrosive.[2] It can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this chemical.
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (long-term) or Room Temperature (short-term) | [1] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | |
| Light Sensitivity | Store in a dark place, protected from light. | |
| Air Sensitivity | Air sensitive; handle under inert gas. | |
| Incompatibilities | Strong oxidizing agents. |
Troubleshooting Guide
Unexpected results can arise during experiments. This guide addresses common issues encountered when using this compound.
Issue 1: Low or No Reaction Yield
-
Possible Cause 1: Degraded Reagent: The aldehyde may have oxidized due to improper storage.
-
Solution: Use a fresh bottle of the reagent or test the purity of the existing stock using techniques like NMR or melting point analysis. Ensure the compound has been stored under an inert atmosphere and protected from light.
-
-
Possible Cause 2: Inappropriate Reaction Conditions: The reaction may be sensitive to residual moisture or atmospheric oxygen.
-
Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Issue 2: Formation of Unidentified Byproducts
-
Possible Cause 1: Side Reactions of the Aldehyde Group: Aldehydes can undergo various side reactions, such as Cannizzaro reactions under basic conditions or self-condensation.
-
Solution: Carefully control the reaction pH and temperature. Consider protecting the aldehyde group if it is not the intended reactive site.
-
-
Possible Cause 2: Reactivity of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or other reactions depending on the reagents used.
-
Solution: If the hydroxyl group is not intended to participate in the reaction, consider using a suitable protecting group.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variable Purity of Starting Material: The purity of this compound can vary between suppliers or batches.
-
Solution: Characterize the starting material from each new batch by melting point, NMR, or other analytical methods before use to ensure consistency.
-
Experimental Protocol: Synthesis of a Schiff Base
This protocol provides a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
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This compound
-
Primary amine (e.g., aniline)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
To this solution, add 1.0 equivalent of the primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
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Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The Schiff base product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Visual Logic Diagrams
Caption: Troubleshooting workflow for experiments.
Caption: Recommended storage and handling logic.
References
safe handling and disposal of 5-bromo-3-chlorosalicylaldehyde
This guide provides essential information for the safe handling and disposal of 5-bromo-3-chlorosalicylaldehyde (CAS: 19652-32-5), tailored for researchers, scientists, and drug development professionals.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the handling and use of 5-bromo-3-chlorosalicylaldehyde.
Q1: The material has changed color from white/light yellow to a darker shade. Is it still usable?
A1: 5-Bromo-3-chlorosalicylaldehyde is known to be air-sensitive and may darken upon exposure to air and light.[1] This discoloration may indicate some degradation. While it might still be suitable for some applications, for sensitive experiments, it is recommended to use fresh, properly stored material. To prevent this, always store the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Q2: I've noticed skin irritation after handling the compound, even with gloves. What should I do?
A2: 5-Bromo-3-chlorosalicylaldehyde is a known skin irritant.[3][4][5] If you experience irritation, immediately wash the affected area with soap and plenty of water.[3][6] It is crucial to use the correct type of gloves (e.g., nitrile) and to inspect them for any tears or punctures before use. If irritation persists, seek medical attention.[7]
Q3: What are the immediate first aid measures in case of eye contact?
A3: This compound causes serious eye irritation.[3][4][5] In case of eye contact, immediately rinse cautiously with water for several minutes.[3][5] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3][7] Seek prompt medical attention if eye irritation persists.[7]
Q4: I accidentally inhaled some of the powder. What are the risks and what should I do?
A4: 5-Bromo-3-chlorosalicylaldehyde may cause respiratory irritation.[3][4][5] If you inhale the dust, move to an area with fresh air. If you experience breathing difficulties or other symptoms, seek medical attention.[3][7] Always handle this compound in a well-ventilated area or in a chemical fume hood to minimize the risk of inhalation.[7]
Q5: What materials should I avoid bringing into contact with 5-bromo-3-chlorosalicylaldehyde?
A5: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions. It is also advisable to avoid strong bases and reactive metals. As an aldehyde, it may be prone to polymerization or other reactions in the presence of certain catalysts or conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for 3-bromo-5-chlorosalicylaldehyde. Please note that some of this data is predicted and should be used as a guideline.
| Property | Value | Source |
| CAS Number | 19652-32-5 | [1][2][3][4][8] |
| Molecular Formula | C₇H₄BrClO₂ | [1][8] |
| Molecular Weight | 235.46 g/mol | [4][8] |
| Melting Point | 85-88 °C | [1][2][3] |
| Boiling Point (Predicted) | 245.3 ± 35.0 °C | [1] |
| Density (Estimate) | 1.7312 g/cm³ | [1] |
| pKa (Predicted) | 6.20 ± 0.23 | [1] |
Experimental Protocols
Safe Handling Protocol
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[3] For handling larger quantities or when generating dust, a NIOSH-approved N95 dust mask is recommended.[3][5]
-
Weighing and Transferring : To minimize dust generation, handle the solid carefully. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
In Case of a Spill : If a small amount of the solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the creation of dust clouds. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Storage : Store 5-bromo-3-chlorosalicylaldehyde in a tightly closed container in a cool, dry, and dark place away from incompatible materials.[1][2] The compound is air-sensitive, so storage under an inert atmosphere is recommended for maintaining purity.[1]
Disposal Protocol
As a halogenated organic compound, 5-bromo-3-chlorosalicylaldehyde requires disposal as hazardous waste.
-
Waste Collection :
-
Collect all waste containing 5-bromo-3-chlorosalicylaldehyde, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
Label the container as "Halogenated Organic Waste" and list "5-bromo-3-chlorosalicylaldehyde" as a component.
-
-
Segregation : Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper disposal and to avoid potentially dangerous reactions.
-
Storage of Waste : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Visualizations
Logical Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 5-bromo-3-chlorosalicylaldehyde.
References
- 1. 3-Bromo-5-chlorosalicylaldehyde price,buy 3-Bromo-5-chlorosalicylaldehyde - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 3. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]
- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
troubleshooting solubility issues with 5-Bromo-3-chloro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a substituted salicylaldehyde. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 81.5-90.5 °C |
Q2: In which solvents is this compound generally soluble?
While specific quantitative solubility data is limited, based on the behavior of structurally similar halogenated benzaldehydes and substituted salicylaldehydes, the following provides a general guide:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely soluble |
| Alcohols | Methanol, Ethanol | Potentially soluble, may require heating |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Limited to moderate solubility |
| Aqueous Solutions | Water, Buffers | Generally low solubility |
Q3: Are there any known incompatibilities for this compound?
Troubleshooting Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem: The compound is not dissolving in my chosen solvent.
-
Initial Steps:
-
Verify Solvent Choice: Based on the expected solubility table, ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or DMSO are often good starting points for substituted salicylaldehydes.
-
Increase Sonication/Vortexing Time: Ensure the sample is being adequately agitated. Mechanical assistance can significantly improve the rate of dissolution.
-
-
Intermediate Steps:
-
Gentle Heating: Gently warm the solution. An increase in temperature often enhances solubility. Be cautious not to overheat, as this could lead to degradation of the compound. A water bath is a recommended method for controlled heating.
-
Use of a Co-solvent: If the compound is partially dissolved, adding a small amount of a co-solvent in which the compound is highly soluble (e.g., a few drops of DMSO or DMF to an alcoholic suspension) can improve overall solubility.
-
-
Advanced Steps:
-
pH Adjustment: For aqueous or alcoholic solutions, the phenolic hydroxyl group allows for a change in solubility with pH. Increasing the pH by adding a weak base can deprotonate the hydroxyl group, forming a more soluble salt. Caution: This will change the chemical nature of the compound in solution.
-
Problem: The compound precipitates out of solution after initially dissolving.
-
Common Causes and Solutions:
-
Supersaturation: The solution may have been supersaturated at a higher temperature and is now crashing out as it cools.
-
Solution: Re-heat the solution to redissolve the compound and then allow it to cool more slowly. A slower cooling rate can sometimes maintain a supersaturated state for longer.
-
-
Change in Solvent Composition: If a co-solvent was used, evaporation of the more volatile component can lead to precipitation.
-
Solution: Ensure your container is well-sealed to prevent solvent evaporation.
-
-
Analyte Purity: Impurities can sometimes affect solubility.
-
Solution: Consider purification of the compound if persistent solubility issues arise.
-
-
Experimental Protocols
General Protocol for Dissolving this compound:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of the primary solvent (e.g., DMF or DMSO) to just wet the solid.
-
Vortex or sonicate the mixture for 1-2 minutes.
-
Gradually add more solvent in small increments, with continued agitation, until the desired concentration is reached or the compound is fully dissolved.
-
If the compound does not fully dissolve, proceed with the troubleshooting steps outlined above (e.g., gentle heating).
-
For biological assays where high concentrations of organic solvents are not desirable, a stock solution in DMSO can be prepared and then diluted into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-3-Chlorosalicylaldehyde Derivatives
Welcome to the technical support center for the synthesis and derivatization of 5-bromo-3-chlorosalicylaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to assist in troubleshooting and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 5-bromo-3-chlorosalicylaldehyde?
A1: The synthesis of 5-bromo-3-chlorosalicylaldehyde typically starts from a commercially available substituted phenol. The key transformation is the introduction of the aldehyde group (formylation) at the ortho position to the hydroxyl group. Common methods for ortho-formylation of phenols include the Reimer-Tiemann, Duff, and magnesium chloride-catalyzed paraformaldehyde reactions. Given the substitution pattern, a likely precursor would be 2-bromo-4-chlorophenol.
Q2: I am observing low yields in my formylation reaction. What are the potential causes and solutions?
A2: Low yields in the formylation of substituted phenols are a common issue.[1] Potential causes include:
-
Steric Hindrance: The existing substituents on the phenol ring can sterically hinder the approach of the formylating agent.
-
Deactivation of the Ring: Halogens are deactivating groups, which can slow down the electrophilic aromatic substitution.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical.
-
By-product Formation: Formation of isomers or polymeric materials can reduce the yield of the desired product.[2]
To improve the yield, consider the following optimizations:
-
Choice of Formylation Method: The magnesium chloride-catalyzed ortho-formylation is often highly regioselective and can provide better yields for substituted phenols compared to the classical Reimer-Tiemann or Duff reactions.[3]
-
Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance between reaction rate and by-product formation.
-
Reagent Stoichiometry: Optimize the molar ratios of the phenol, formylating agent, and catalyst.
Q3: How can I purify the crude 5-bromo-3-chlorosalicylaldehyde?
A3: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other by-products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water, hexane, or toluene) should be identified.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
-
Steam Distillation: This technique can be useful for separating volatile aldehydes from non-volatile impurities.[2]
Q4: What are some common derivatives of 5-bromo-3-chlorosalicylaldehyde and what are the general reaction conditions?
A4: 5-bromo-3-chlorosalicylaldehyde is a versatile precursor for various derivatives, most commonly Schiff bases and chalcones.
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form imines (Schiff bases). This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid.[4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): The aldehyde can undergo a base-catalyzed condensation with an acetophenone derivative to form a chalcone.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Not Going to Completion | Insufficient reaction time or temperature. Ineffective catalyst. | Increase reaction time and/or temperature incrementally. Ensure the catalyst is active and used in the correct amount. |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the formylation step. | Switch to a more regioselective formylation method, such as the MgCl₂-catalyzed process.[3] |
| Low Yield of Schiff Base Derivative | Incomplete reaction. Reversibility of the reaction. | Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the product. Ensure the amine is of high purity. |
| Difficulty in Product Isolation/Purification | Product is an oil or has similar solubility to impurities. | Try different crystallization solvents or solvent mixtures. For oils, consider conversion to a solid derivative for purification and then regeneration of the desired compound. Utilize column chromatography with a carefully selected eluent system. |
| Unexpected Color Change in Reaction | Formation of side products or decomposition. | Monitor the reaction closely using TLC to track product formation and the appearance of by-products. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-3-chlorosalicylaldehyde via ortho-Formylation
This protocol is based on a general method for the ortho-formylation of phenols and is adapted for 2-bromo-4-chlorophenol.[3]
Materials:
-
2-Bromo-4-chlorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous THF via syringe.
-
Slowly add triethylamine (2 equivalents) and stir the mixture for 10-15 minutes.
-
Add a solution of 2-bromo-4-chlorophenol (1 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase sequentially with 1 M HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol-water or by column chromatography on silica gel.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes the general synthesis of a Schiff base from 5-bromo-3-chlorosalicylaldehyde and a primary amine.[6]
Materials:
-
5-bromo-3-chlorosalicylaldehyde
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 5-bromo-3-chlorosalicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Data Presentation
Table 1: Optimization of Formylation Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ | Dichloromethane | 0 to RT | 8 | 45 |
| 2 | MgCl₂/TEA | THF | 70 | 4 | 75 |
| 3 | SnCl₄ | Toluene | 80 | 6 | 60 |
| 4 | Duff Reaction | Acetic Acid | 150 | 5 | 40 |
| 5 | Reimer-Tiemann | Chloroform/NaOH | 60 | 6 | 35 |
Note: These are representative yields and may vary based on the specific substrate and experimental setup.
Table 2: Effect of Catalyst on Schiff Base Formation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 6 | 70 |
| 2 | Acetic Acid | Ethanol | Reflux | 2 | 92 |
| 3 | p-TsOH | Methanol | RT | 4 | 88 |
| 4 | Montmorillonite K-10 | Toluene | Reflux | 3 | 95 |
Note: Yields are for the reaction of 5-bromo-3-chlorosalicylaldehyde with aniline.
Visualizations
Caption: Experimental workflow for the synthesis and derivatization of 5-bromo-3-chlorosalicylaldehyde.
References
- 1. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]
- 5. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
preventing decomposition of 5-Bromo-3-chloro-2-hydroxybenzaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-3-chloro-2-hydroxybenzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily attributed to its sensitivity to oxidation, light, high temperatures, and incompatible reagents. The presence of the hydroxyl and aldehyde functional groups on the aromatic ring makes it susceptible to various degradation pathways.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
Q3: What are the visible signs of decomposition?
A3: A noticeable color change of the compound from its typical pale yellow to a darker shade can indicate decomposition. The formation of impurities may also be observed as a change in the physical state or the appearance of byproducts in analytical tests like TLC, HPLC, or NMR.
Q4: Can the halogen substituents (bromo and chloro) contribute to the compound's instability?
A4: While the electron-withdrawing nature of bromine and chlorine can enhance the electrophilicity of the aldehyde group, facilitating desired reactions, they can also influence the overall stability.[2] Halogenated aromatic compounds can be susceptible to dehalogenation under certain reductive or photolytic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low yield or formation of multiple unidentified byproducts in my reaction.
| Potential Cause | Troubleshooting Step |
| Decomposition due to high temperature | Monitor the reaction temperature closely. If the protocol allows, attempt the reaction at a lower temperature. For thermally sensitive reactions, consider using milder reaction conditions or a more active catalyst that allows for lower temperatures. |
| Oxidation of the aldehyde or phenol group | Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen. Degas all solvents prior to use. |
| Incompatible reagents | Avoid strong oxidizing agents, strong bases, and certain strong acids unless the reaction specifically requires them and is known to be compatible. Perform a small-scale compatibility study with all reagents before proceeding with the full-scale reaction. |
| Photodegradation | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. |
Problem 2: The starting material appears discolored before use.
| Potential Cause | Troubleshooting Step |
| Improper storage | Discard the discolored reagent as it has likely decomposed. Procure fresh material and ensure it is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).[1] |
| Air or moisture sensitivity | Handle the compound quickly and in a controlled environment (e.g., glove box or under a stream of inert gas) to minimize exposure to air and moisture. |
Stability and Incompatibility Data
| Condition/Reagent | Potential Effect on this compound | Recommendation |
| High Temperature | Thermal decomposition, potentially leading to the release of irritating gases and vapors, such as hydrogen halides.[3] | Use the lowest effective temperature for reactions. |
| Strong Oxidizing Agents | Oxidation of the aldehyde group to a carboxylic acid or degradation of the aromatic ring. | Avoid contact with strong oxidizing agents. |
| Strong Bases | Can promote side reactions such as Cannizzaro reaction or other condensations. May also lead to deprotonation of the phenolic hydroxyl group, which can alter reactivity. | Use weak bases (e.g., piperidine, triethylamine) as catalysts when necessary and control stoichiometry. |
| UV/Visible Light | Photodegradation, potentially involving dehalogenation or other radical reactions. | Protect from light during storage and reactions. |
| Air (Oxygen) | Slow oxidation of the aldehyde and phenolic groups. | Store and handle under an inert atmosphere. |
Experimental Protocols
Below are general methodologies for common reactions involving substituted salicylaldehydes. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for this compound.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol outlines a typical procedure for the condensation of a substituted salicylaldehyde with an active methylene compound.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Reagents: Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Schiff Base Formation
This protocol describes the synthesis of a Schiff base from a substituted salicylaldehyde and a primary amine.
-
Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask with a magnetic stirrer.
-
Amine Addition: Add the primary amine (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[4]
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Monitoring Decomposition
To ensure the integrity of this compound during reactions, it is crucial to monitor for potential decomposition.
Analytical Methods
| Method | Application |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating and quantifying the starting material from any degradation products. A reverse-phase C18 column with a UV detector is often suitable for analyzing aromatic aldehydes.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the reaction in real-time or to analyze the final product for impurities.[7] The appearance of new signals or changes in the integration of characteristic peaks of the starting material can indicate decomposition. |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the progress of a reaction and check for the formation of byproducts. |
Visualizing Decomposition Pathways and Prevention
The following diagram illustrates the logical relationship between factors that can lead to the decomposition of this compound and the recommended preventive measures.
References
- 1. 5-Chlorosalicylaldehyde price,buy 5-Chlorosalicylaldehyde - chemicalbook [chemicalbook.com]
- 2. bmse000677 Salicylaldehyde at BMRB [bmrb.io]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. Salicylaldehyde(90-02-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable approach is the ortho-formylation of 4-bromo-2-chlorophenol. The hydroxyl group strongly directs the electrophilic addition of a formyl group to the position ortho to it. Several classical formylation reactions can be employed, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each method presents distinct advantages and challenges in a scale-up context.
Q2: What are the primary challenges and side reactions to anticipate during the formylation of 4-bromo-2-chlorophenol?
A2: Common challenges include controlling regioselectivity, minimizing the formation of byproducts, and managing reaction exotherms. Key side reactions are:
-
Isomer Formation: Formation of the undesired 3-bromo-5-chloro-2-hydroxybenzaldehyde isomer can occur.
-
Polymer/Tar Formation: Harsh reaction conditions, particularly in the Reimer-Tiemann reaction, can lead to the formation of dark, resinous materials that complicate purification.[1]
-
Dienone Formation: The Reimer-Tiemann reaction can sometimes yield dichloromethyl-substituted cyclohexadienones as abnormal byproducts.[1]
-
Over-formylation: While less common with a substituted phenol, di-formylation can occur if reaction conditions are not carefully controlled.
Q3: How can I effectively purify this compound at a larger scale?
A3: Large-scale purification can be challenging due to the presence of isomers and other impurities.
-
Bisulfite Adduct Formation: This is a highly effective and scalable method for purifying aldehydes. The crude product is reacted with an aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The purified aldehyde is then regenerated by treatment with a base.
-
Recrystallization: This is a standard technique for purifying solid products. The choice of solvent is critical for achieving good separation.
-
Column Chromatography: While effective at the lab scale, it can be expensive and time-consuming for large quantities. It is often used as a final polishing step if very high purity is required.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Formylating Agent Generation | The reactive electrophile (e.g., dichlorocarbene in the Reimer-Tiemann reaction) is generated in situ. Incomplete generation directly impacts the yield.[1] | Ensure the use of high-purity reagents and appropriate stoichiometry. For the Reimer-Tiemann reaction, use a sufficiently concentrated strong base (e.g., 40% aq. NaOH).[1] |
| Suboptimal Reaction Temperature | Formylation reactions are often temperature-sensitive. Excessive heat can lead to the decomposition of the formylating agent and increased tar formation.[1] | Maintain the recommended reaction temperature (typically 60-70°C for the Reimer-Tiemann reaction).[1] Ensure adequate cooling to control any exotherms, especially during reagent addition. |
| Poor Reagent Mixing in Biphasic Reactions | In reactions like the Reimer-Tiemann, which are often biphasic, inefficient mixing can limit the reaction rate.[2] | Use vigorous mechanical stirring. Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the transport of reactants between the phases.[1] |
| Incomplete Reaction | Insufficient reaction time will result in unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions Favoring Para-Substitution | While ortho-formylation is electronically favored, certain conditions can increase the amount of the para-substituted isomer. | The choice of formylation method can influence selectivity. The Duff reaction is known for its high ortho-selectivity.[3] |
| Steric Hindrance | Although the starting material is not exceptionally bulky, solvent choice and cation complexation can influence the accessibility of the ortho position. | The use of a phase-transfer catalyst in the Reimer-Tiemann reaction can improve ortho-selectivity.[1] |
| High Reaction Temperature | Higher temperatures can sometimes reduce selectivity. | Lowering the reaction temperature may improve the ratio of the desired ortho-isomer. |
Experimental Protocols
Protocol 1: Ortho-Formylation of 4-bromo-2-chlorophenol via a Modified Duff Reaction
The Duff reaction is often favored for its high ortho-selectivity and avoidance of the harsh basic conditions of the Reimer-Tiemann reaction.[3]
Materials:
-
4-bromo-2-chlorophenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous glycerol
-
Boric acid
-
Dilute sulfuric acid
-
Steam distillation apparatus
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction vessel, prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.
-
Intimately mix 4-bromo-2-chlorophenol and hexamethylenetetramine.
-
Slowly add the solid mixture to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-160°C.
-
After the addition is complete, continue heating for a short period to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture and hydrolyze the intermediate by adding dilute sulfuric acid.
-
Isolate the crude product by steam distillation. The this compound will co-distill with the steam.
-
Extract the distillate with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purify by recrystallization or bisulfite adduct formation if necessary.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This method is highly effective for separating aldehydes from other organic compounds.
Materials:
-
Crude this compound
-
Methanol or another suitable water-miscible solvent
-
Saturated aqueous sodium bisulfite solution
-
Immiscible organic solvent (e.g., ethyl acetate/hexanes mixture)
-
50% Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the bisulfite adduct should form.
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake again.
-
Separate the layers. The bisulfite adduct will be in the aqueous phase, while non-aldehydic impurities will remain in the organic phase.
-
Isolate the aqueous layer containing the adduct.
-
To regenerate the aldehyde, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Slowly add a 50% sodium hydroxide solution dropwise while monitoring the pH until the aqueous layer reaches a pH of 12.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the purified this compound.
Quantitative Data
The following table summarizes typical yields for various ortho-formylation methods on substituted phenols, providing a comparative basis for process development.
| Formylation Method | Substrate | Yield of Ortho-Product | Reference |
| Modified Duff Reaction | p-cresol | Difunctionalized product | [3] |
| Modified Duff Reaction | 2-naphthol | Increased yield over traditional Duff | [4] |
| Reimer-Tiemann | 4-chlorophenol | Varies (can be low) | [5] |
| MgCl₂/Et₃N/Paraformaldehyde | 2-bromophenol | 80-81% | [6] |
| MgCl₂/Et₃N/Paraformaldehyde | 4-cyanophenol | Good yield | [7] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
5-bromo-3-chlorosalicylaldehyde material safety data sheet (MSDS) analysis
This technical support guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-bromo-3-chlorosalicylaldehyde (CAS No: 19652-32-5).
Material Safety Data Sheet (MSDS) Analysis
A thorough analysis of the Material Safety Data Sheet reveals critical information regarding the handling, storage, and emergency procedures for 5-bromo-3-chlorosalicylaldehyde.
Physicochemical and Safety Data
The quantitative data from the MSDS is summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][3] |
| Appearance | White to light yellow or green powder/crystal | [4][5] |
| Melting Point | 85-88 °C | [3][6] |
| Boiling Point (Predicted) | 245.3 ± 35.0 °C | [7] |
| Purity | >96.0% to 98% | [3][4] |
| Storage Class | 11 (Combustible Solids) | [3][6] |
GHS Hazard Information
5-bromo-3-chlorosalicylaldehyde is classified with the following hazards:
The signal word for this chemical is Warning .[1][7]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving 5-bromo-3-chlorosalicylaldehyde.
Q1: What are the proper storage conditions for 5-bromo-3-chlorosalicylaldehyde?
A1: Store the compound in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed. Some sources indicate the material is air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[7][9]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes safety glasses or eyeshields, chemical-resistant gloves, and a lab coat.[3][7][8] When handling the powder, a type N95 (US) dust mask should be used to avoid inhalation.[3][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water.[7][8] If skin irritation occurs, seek medical advice.[8] For eye contact, rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do, and continue rinsing.[7][8] If eye irritation persists, get medical advice or attention.[8]
Q4: The compound has changed color in storage. Is it still usable?
A4: A significant color change, such as darkening to yellow or brown, may indicate degradation.[10] The most common degradation pathway for aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid, which can affect the compound's purity and reactivity.[10] It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before use if degradation is suspected.
Q5: I am having trouble dissolving the compound. What solvents are recommended?
A5: While specific solubility data is not widely available in the search results, related compounds are soluble in solvents like chloroform, dichloromethane, and ethyl acetate.[10] For syntheses, ethanol is often used as a solvent.[11] If you are experiencing solubility issues, ensure the compound has not degraded, as the resulting carboxylic acid may have different solubility properties.[10]
Q6: What are the recommended disposal procedures?
A6: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not let the product enter drains.[7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8]
Experimental Protocols & Workflows
General Protocol for Schiff Base Synthesis
5-bromo-3-chlorosalicylaldehyde is commonly used in the synthesis of Schiff bases.[3][12] A general procedure involves the condensation reaction with a primary amine.
-
Dissolution: Dissolve 5-bromo-3-chlorosalicylaldehyde in a suitable solvent, such as ethanol.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: The resulting Schiff base product often precipitates from the solution upon formation or after cooling. The solid can then be collected by filtration.
-
Purification: If necessary, the product can be purified by recrystallization from an appropriate solvent.
Visualizing Safety and Experimental Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: Logical workflow for safely handling 5-bromo-3-chlorosalicylaldehyde.
Caption: Decision tree for first aid response to accidental exposure.
References
- 1. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]
- 4. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 | TCI AMERICA [tcichemicals.com]
- 6. 3-Bromo-5-chlorosalicylaldehyde 98 19652-32-5 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
incompatible materials with 5-Bromo-3-chloro-2-hydroxybenzaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-hydroxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to material incompatibility, helping to ensure safe and successful experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause (Incompatible Material) | Recommended Action |
| Unexpected Color Change or Polymerization | Reaction with strong bases (e.g., sodium hydroxide, potassium hydroxide) or strong acids. | Immediately and safely quench the reaction. Ensure all future reagents and solvents are neutral and free from acidic or basic contaminants. |
| Vigorous Reaction or Exotherm | Contact with strong oxidizing agents (e.g., potassium permanganate, chromium trioxide, peroxides).[1][2] | Isolate the reaction vessel and allow the reaction to subside from a safe distance. Use an appropriate fire extinguisher if necessary. Always add oxidizing agents slowly and under controlled temperature conditions. |
| Gas Evolution or Pressure Buildup | Reaction with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or active metals (e.g., sodium, potassium, magnesium). | Ventilate the reaction area immediately. If the reaction is in a sealed vessel, vent it to a safe area. Avoid using reactive metals in the presence of this compound without appropriate inert atmosphere and temperature control. |
| Degradation of the Compound Over Time | Improper storage conditions, such as exposure to air, light, or incompatible container materials. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[3] Use glass or other non-reactive containers. |
| Corrosion of Metal Equipment | The acidic nature of the phenolic hydroxyl group can react with certain metals. | Use glass-lined or corrosion-resistant stainless steel reactors and equipment. Avoid contact with copper and brass.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4][5] Due to its functional groups (aldehyde, phenol, and halogens), it is reactive with a range of chemicals.
Q2: Which categories of chemicals are incompatible with this compound?
A2: The primary incompatible materials include:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[1][2]
-
Strong Reducing Agents: Can lead to highly exothermic reactions.
-
Strong Bases: Can cause polymerization or decomposition.[6]
-
Strong Acids: May catalyze unwanted side reactions or degradation.[1][6]
-
Reactive Metals: Such as alkali metals (sodium, potassium) and powdered aluminum can react with the halogen and hydroxyl groups.
Q3: What type of container material is recommended for storing and handling this compound?
A3: It is recommended to use glass containers for laboratory quantities.[7] For larger scales, glass-lined or corrosion-resistant stainless steel vessels are suitable. Ensure containers are tightly sealed to prevent exposure to air and moisture.[3][8]
Q4: Can I use stainless steel spatulas and equipment with this compound?
A4: While high-grade stainless steel is generally resistant, prolonged contact may not be advisable due to the phenolic group's mild acidity.[1] For transfers, it is best to use spatulas made of inert materials like PTFE or glass.
Q5: Are there any specific solvent incompatibilities I should be aware of?
A5: While generally stable in common organic solvents like THF, ethyl acetate, and dichloromethane for reaction purposes, avoid solvents that could have trace impurities of strong acids or bases. Also, be cautious with reactive solvents. For example, avoid primary and secondary amines as solvents if the desired reaction does not involve imine formation.
Summary of Incompatible Materials
| Material Category | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Potassium permanganate, Chromium trioxide, Peroxides, Nitrates, Chlorates[1] | Fire, Explosion, Vigorous Reaction |
| Strong Reducing Agents | Sodium borohydride, Lithium aluminum hydride, Hydrides | Exothermic Reaction, Gas Evolution |
| Strong Bases | Sodium hydroxide, Potassium hydroxide, Amines, Amides[2][6] | Polymerization, Decomposition, Exothermic Reaction |
| Strong Acids | Sulfuric acid, Nitric acid, Perchloric acid[1][6] | Decomposition, Uncontrolled Reactions |
| Reactive Metals | Sodium, Potassium, Magnesium, Powdered Aluminum | Exothermic Reaction, Gas Evolution |
| Certain Metal Compounds | Aluminum chloride[1] | Catalyze Unwanted Reactions |
Experimental Workflow for Handling Incompatible Materials
Caption: Workflow for safely handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound | C7H4BrClO2 | CID 2716696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-Bromo-3-chloro-2-hydroxybenzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde and structurally related compounds. Due to the limited availability of experimental spectral data for this compound in public databases, this guide focuses on the analysis of its key analogs: 3,5-dichloro-2-hydroxybenzaldehyde, 3,5-dibromo-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, and the parent compound, 2-hydroxybenzaldehyde (salicylaldehyde). By examining the spectral characteristics of these analogs, we can predict and interpret the spectral features of the target compound.
Spectral Data Comparison
The following tables summarize the available spectral data for the comparative compounds. These tables are designed for easy comparison of key spectral features.
Table 1: FT-IR Spectral Data (cm⁻¹) of 2-Hydroxybenzaldehyde Analogs
| Functional Group | 2-Hydroxybenzaldehyde | 3,5-Dichloro-2-hydroxybenzaldehyde[1] | 3,5-Dibromo-2-hydroxybenzaldehyde[2] | 5-Bromo-2-hydroxybenzaldehyde | This compound (Predicted) |
| O-H stretch | ~3200 (broad) | 3066 | 3180 | ν(O-H) not specified | ~3100-3200 (broad) |
| C-H (aromatic) stretch | ~3060 | 3069 | Not specified | ~3050 | ~3070 |
| C=O (aldehyde) stretch | ~1665 | 1666 | 1662 | ~1650 | ~1660 |
| C=C (aromatic) stretch | ~1600, 1485 | 1604, 1428 | 1597, 1448 | ~1590, 1470 | ~1600, 1450 |
| C-O stretch | ~1280 | 1276 | 1281 | ~1270 | ~1280 |
| C-Cl stretch | - | 891, 735 | - | - | ~880, 750 |
| C-Br stretch | - | - | 877, 677 | ~850 | ~870, 680 |
Table 2: ¹H NMR Spectral Data (δ, ppm) of 2-Hydroxybenzaldehyde Analogs
| Proton | 2-Hydroxybenzaldehyde (in CDCl₃) | 5-Bromo-2-hydroxybenzaldehyde (in CDCl₃) | 3,5-Dichloro-2-hydroxybenzaldehyde | 3,5-Dibromo-2-hydroxybenzaldehyde | This compound (Predicted) |
| -CHO | ~9.8 | ~9.8 | Not Available | Not Available | ~9.8 |
| -OH | ~11.0 | ~11.0 | Not Available | Not Available | ~11.1 |
| Aromatic H | ~6.9-7.6 (m) | ~7.0-7.7 (m) | Not Available | Not Available | ~7.2-7.8 (m) |
Table 3: ¹³C NMR Spectral Data (δ, ppm) of 2-Hydroxybenzaldehyde Analogs
| Carbon | 2-Hydroxybenzaldehyde (in CDCl₃) | 5-Bromo-2-hydroxybenzaldehyde (in CDCl₃) | 3,5-Dichloro-2-hydroxybenzaldehyde | 3,5-Dibromo-2-hydroxybenzaldehyde | This compound (Predicted) |
| C=O | ~196 | ~195 | Not Available | Not Available | ~194 |
| C-OH | ~161 | ~160 | Not Available | Not Available | ~159 |
| C-Br | - | ~115 | - | ~112 | ~114 (C5) |
| C-Cl | - | - | ~128 (C3/C5) | - | ~129 (C3) |
| Aromatic C | ~117-137 | ~120-140 | Not Available | Not Available | ~118-142 |
Note: Predicted values for this compound are based on the additive effects of the substituents observed in the analogs.
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these aromatic aldehydes.
FT-IR Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 or 500 MHz for ¹H NMR) is used.
-
Data Acquisition: For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm. A baseline is recorded with the solvent-filled cuvette.
Visualization of Concepts
Structure-Spectra Relationship
The following diagram illustrates the key structural features of this compound and their expected influence on the spectral data.
Caption: Correlation of structural features with predicted spectral data.
General Experimental Workflow for Spectral Analysis
This diagram outlines the typical workflow for obtaining and interpreting spectral data for a given compound.
Caption: A typical workflow for spectral analysis of a chemical compound.
References
Confirming the Structure of 5-bromo-3-chlorosalicylaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of experimental data for derivatives of 5-bromo-3-chlorosalicylaldehyde, a versatile scaffold in medicinal chemistry and materials science. By presenting key spectroscopic and crystallographic data alongside detailed experimental protocols, this document aims to serve as a valuable resource for the synthesis and characterization of this class of compounds.
Derivatives of 5-bromo-3-chlorosalicylaldehyde, particularly Schiff bases, hydrazones, and their metal complexes, are of significant interest due to their potential biological activities. The accurate determination of their molecular structure is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents and functional materials. This guide outlines the key analytical techniques and provides comparative data to aid in the structural elucidation of these derivatives.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for representative derivatives of halogenated salicylaldehydes. This data can be used as a reference for the characterization of newly synthesized 5-bromo-3-chlorosalicylaldehyde derivatives.
Table 1: Comparative FT-IR Data (cm⁻¹) for Salicylaldehyde Derivatives
| Functional Group | 5-bromosalicylaldehyde Schiff Base (SBL)[1] | 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone (H₂L¹)[2] | Zinc(II) complex of 3-bromo-5-chloro-salicylaldehyde[3] |
| O-H | - | 3420, 3500 | - |
| N-H | - | 3303 | - |
| C-H (aromatic) | 2916 | - | - |
| C=O (aldehyde/keto) | 1669 | 1660 | - |
| C=N (imine) | 1609 | 1609 | - |
| C=C (aromatic) | 1506 | - | - |
| C-O (phenolic) | 1250-1360 | - | - |
Table 2: Comparative ¹H NMR Data (δ, ppm) for Salicylaldehyde Derivatives
| Proton | 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid | 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone (H₂L¹)[2] |
| -OH (phenolic) | 10.22 | ~11.98 |
| -NH | - | - |
| -CH=N (azomethine) | 8.96 | 8.56 |
| Aromatic protons | 6.56 - 8.01 | 6.88 - 8.80 |
| -COOH | 12.65 | - |
Table 3: Comparative ¹³C NMR Data (δ, ppm) for a Salicylaldehyde Schiff Base Derivative
| Carbon | (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid (SBL)[1] |
| C=O | - |
| C=N | - |
| Aromatic C | - |
| Phenolic C-O | - |
Note: Specific peak assignments for all carbons were not available in the searched literature for a broad range of derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are generalized protocols for the synthesis and characterization of 5-bromo-3-chlorosalicylaldehyde derivatives based on the reviewed literature.
Synthesis of Schiff Base Derivatives
A common method for the synthesis of Schiff bases involves the condensation reaction between a salicylaldehyde derivative and a primary amine.[1][4]
-
Dissolution: Dissolve equimolar amounts of 5-bromo-3-chlorosalicylaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Reaction: Stir the mixture at room temperature or under reflux for a period of 1 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold solvent (e.g., ethanol), and dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.
Synthesis of Hydrazone Derivatives
Hydrazones are typically synthesized by the condensation of a salicylaldehyde derivative with a hydrazine compound.[2]
-
Solution Preparation: Prepare a solution of 5-bromo-3-chlorosalicylaldehyde in a suitable solvent (e.g., 96% ethanol).
-
Addition: To this solution, add an equimolar solution of the desired hydrazide (e.g., isonicotinic hydrazide) in an aqueous ethanol mixture.
-
Reaction: Stir the reaction mixture for approximately 30 minutes. The formation of a precipitate indicates the progress of the reaction.
-
Isolation and Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic and Structural Characterization
The structural confirmation of the synthesized derivatives is achieved through a combination of spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a spectrometer, typically with KBr pellets, to identify the characteristic functional groups in the molecule. The disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N imine band are key indicators of Schiff base or hydrazone formation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).[2][6] The chemical shifts and coupling constants provide detailed information about the molecular structure, including the confirmation of the azomethine proton (-CH=N-).
-
Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight of the synthesized compounds, further confirming their identity.[1]
-
Single-Crystal X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Visualization of Experimental Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for the synthesis and characterization of 5-bromo-3-chlorosalicylaldehyde derivatives and the logical process of structural confirmation.
References
- 1. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity | MDPI [mdpi.com]
- 3. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
A Comparative Analysis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde and Other Halogenated Salicylaldehydes for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Biological Activities, and Synthesis of Key Halogenated Salicylaldehydes
In the landscape of medicinal chemistry and materials science, halogenated salicylaldehydes represent a pivotal class of compounds, serving as versatile precursors for the synthesis of a wide array of biologically active molecules and functional materials. Their unique electronic and steric properties, conferred by halogen substitution, significantly influence their reactivity and biological efficacy. This guide provides a comprehensive comparison of 5-Bromo-3-chloro-2-hydroxybenzaldehyde with other notable halogenated salicylaldehydes, including 3,5-Dichlorosalicylaldehyde, 3,5-Dibromosalicylaldehyde, and 5-Iodosalicylaldehyde. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable candidate for their specific application.
Physicochemical Properties: A Tabular Comparison
The nature and position of halogen substituents on the salicylaldehyde scaffold profoundly impact its physical and chemical characteristics. These properties are crucial for predicting solubility, reactivity, and bioavailability. The following table summarizes key physicochemical data for this compound and its counterparts.
| Property | This compound | 3,5-Dichlorosalicylaldehyde | 3,5-Dibromosalicylaldehyde | 5-Iodosalicylaldehyde |
| Molecular Formula | C₇H₄BrClO₂[1] | C₇H₄Cl₂O₂[1] | C₇H₄Br₂O₂[2] | C₇H₅IO₂[3][4] |
| Molecular Weight ( g/mol ) | 235.46[1] | 191.01[1][5] | 279.91[2][6][7] | 248.02[3][4][8] |
| Melting Point (°C) | 81.5 - 90.5 | 95 - 97[1][9] | 82 - 83.5[2][7] | 98 - 100[3][10] |
| Appearance | Pale yellow to yellow crystalline flakes[1] | Pale yellow crystalline powder[9] | Yellow to yellow-brown crystalline powder[2] | Pale yellow to brown solid[4] |
| Solubility | Insoluble in water.[2] | Insoluble in water; soluble in ethanol.[1][11] | Insoluble in water; soluble in methanol.[2][7][12] | Limited solubility in water; soluble in ethanol and ether.[4] |
Biological Activities: Antimicrobial and Anticancer Potential
Halogenated salicylaldehydes and their derivatives have demonstrated significant potential as antimicrobial and anticancer agents. The presence of halogens can enhance lipophilicity, facilitating membrane transport, and can also influence interactions with biological targets.
Antimicrobial Activity
Substituted salicylaldehydes exhibit potent activity against a range of microbial pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for various halogenated salicylaldehydes against selected microorganisms.
| Compound | Bacillus cereus (MIC, μg/mL) | Candida albicans (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) | Saccharomyces cerevisiae (MIC, μg/mL) | Staphylococcus aureus (MIC, μg/mL) |
| 3,5-Dichlorosalicylaldehyde | - | - | - | - | - |
| 3,5-Dibromosalicylaldehyde | - | - | - | - | - |
| 5-Bromosalicylaldehyde | >1000 | 125 | >1000 | 63 | >1000 |
| 5-Chlorosalicylaldehyde | >1000 | 250 | >1000 | 125 | >1000 |
Note: Data for 3,5-dihalogenated salicylaldehydes from the cited source was not available for direct comparison in this table format. However, studies indicate that halogenated salicylaldehydes, in general, show potent activity, particularly against yeasts.[13]
Anticancer Activity
While direct cytotoxic data for free halogenated salicylaldehydes is limited in the readily available literature, studies on their metal complexes provide valuable insights into their potential as anticancer agents. For instance, ruthenium(II) complexes of halogenated salicylaldehydes have been evaluated for their antiproliferative activities.
| Ligand in Ru(II) Complex | Cell Line | IC₅₀ (µM) |
| 5-Bromosalicylaldehyde | A549 (Human Lung Carcinoma) | 1.8 ± 0.2 |
| 3,5-Dibromosalicylaldehyde | A549 (Human Lung Carcinoma) | 1.2 ± 0.1 |
| 5-Chlorosalicylaldehyde | A549 (Human Lung Carcinoma) | 4.5 ± 0.3 |
| 3,5-Dichlorosalicylaldehyde | A549 (Human Lung Carcinoma) | 2.5 ± 0.2 |
| 3-Bromo-5-chlorosalicylaldehyde | A549 (Human Lung Carcinoma) | 1.5 ± 0.1 |
These results suggest that dihalogenated ligands, particularly those containing bromine, tend to enhance the cytotoxicity of the resulting metal complexes.
Synthesis of Halogenated Salicylaldehydes
The synthesis of halogenated salicylaldehydes typically involves the electrophilic halogenation of salicylaldehyde or a protected precursor. The choice of halogenating agent and reaction conditions determines the position and degree of halogenation.
Caption: Generalized synthesis pathway for halogenated salicylaldehydes.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key biological assays are provided below.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Stock Solution:
-
Dissolve the test compound (e.g., halogenated salicylaldehyde) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
3. Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
4. Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
5. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (cells in medium only).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[14]
Structure-Activity Relationships and Logical Selection
The biological activity of halogenated salicylaldehydes is intricately linked to the type, number, and position of the halogen substituents.
Caption: Decision pathway for selecting a halogenated salicylaldehyde based on desired biological activity.
Conclusion
This compound and its halogenated analogs are a promising class of compounds with tunable physicochemical properties and significant biological potential. This guide provides a foundational comparison to aid researchers in their selection and application. The choice of a specific halogenated salicylaldehyde will ultimately depend on the target application, whether it be for the development of new antimicrobial or anticancer drugs, or as a building block for novel materials. The provided experimental protocols and logical frameworks are intended to support further investigation and development in this exciting area of chemical and pharmaceutical research.
References
- 1. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]
- 2. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 3. 5-Iodosalicylaldehyde 97 1761-62-2 [sigmaaldrich.com]
- 4. CAS 1761-62-2: 5-Iodosalicylaldehyde | CymitQuimica [cymitquimica.com]
- 5. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromosalicylaldehyde [drugfuture.com]
- 7. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. innospk.com [innospk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3,5-Dichlorosalicylaldehyde, 99% - 90-60-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 12. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]
- 13. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
biological activity screening of 5-bromo-3-chlorosalicylaldehyde derivatives
A Comparative Guide to the Biological Activity of 5-Bromo-3-Chlorosalicylaldehyde Derivatives
For researchers, scientists, and drug development professionals, 5-bromo-3-chlorosalicylaldehyde serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of bromine and chlorine atoms on the salicylaldehyde ring can significantly influence the biological activity of its derivatives. This guide provides a comparative overview of the reported biological activities of these derivatives, with a focus on their antimicrobial and anticancer properties, supported by available experimental data.
Data Presentation
The biological activities of various derivatives are summarized below. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Antimicrobial Activity
Schiff bases and metal complexes derived from substituted salicylaldehydes are known for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) of zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde.
Table 1: Minimum Inhibitory Concentration (MIC) of Zinc(II) Complexes of 3-Bromo-5-Chloro-salicylaldehyde [1][2][3]
| Compound/Complex | Staphylococcus aureus (MIC in μM) | Bacillus subtilis (MIC in μM) | Escherichia coli (MIC in μM) | Xanthomonas campestris (MIC in μM) |
| [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] | >500 | >500 | >500 | >500 |
| [Zn(3-Br-5-Cl-salo)₂(bipy)] | 250 | 125 | 500 | 250 |
| [Zn(3-Br-5-Cl-salo)₂(phen)] | 125 | 125 | 250 | 125 |
| [Zn(3-Br-5-Cl-salo)₂(neoc)] | 250 | 250 | 500 | 250 |
| [Zn(3-Br-5-Cl-salo)₂(bipyam)] | 125 | 125 | 250 | 125 |
Note: 3-Br-5-Cl-saloH = 3-bromo-5-chloro-salicylaldehyde, bipy = 2,2′-bipyridine, phen = 1,10-phenanthroline, neoc = 2,9-dimethyl-1,10-phenanthroline, bipyam = 2,2′-bipyridylamine.
For comparison, a study on Schiff bases derived from the related 5-chlorosalicylaldehyde found that some derivatives exhibited potent antimicrobial activity, with MIC values as low as 1.6 µg/mL against E. coli[4]. Another study on heterocyclic compounds derived from 5-bromosalicylaldehyde also reported antimicrobial activity[5].
Anticancer Activity
Derivatives of 5-bromosalicylaldehyde have shown promise as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC₅₀) of some 5-bromosalicylaldehyde benzoylhydrazone derivatives and their gallium(III) complexes against human leukemia cell lines.
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of 5-Bromosalicylaldehyde Derivatives [6][7][8][9]
| Compound | HL-60 (Acute Myeloid Leukemia) | SKW-3 (T-cell Leukemia) |
| H₂L¹ (5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone) | 3.14 | 3.02 |
| [Ga(HL¹)₂]NO₃ (Gallium(III) complex of H₂L¹) | 1.31 | 1.14 |
| H₂L² (5-bromosalicylaldehyde isonicotinoylhydrazone) | Not Reported | Not Reported |
| Cisplatin (Reference Drug) | > 20 | > 20 |
| Melphalan (Reference Drug) | 10.5 | 12.3 |
These findings suggest that 5-bromo-substituted hydrazones and their gallium(III) complexes are highly active against these leukemic cell lines, with IC₅₀ values significantly lower than those of the reference drugs cisplatin and melphalan[6][7][8]. The coordination to gallium(III) appears to enhance the cytotoxic activity[6][7][8].
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Controls: Positive controls (microorganism in broth without the test compound), negative controls (broth only), and sterility controls are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
References
- 1. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Computational Modeling of 5-Bromo-3-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational modeling of 5-Bromo-3-chloro-2-hydroxybenzaldehyde. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages comprehensive data from its close structural analog, 5-Bromo-2-hydroxybenzaldehyde, as a primary benchmark. Additionally, comparisons are drawn with other substituted benzaldehydes to offer a broader context for understanding its potential molecular properties and behavior. The methodologies and data presented herein are intended to guide researchers in their in-silico investigations of this and similar compounds.
Comparative Analysis of Molecular Properties
Geometric Parameters
The optimized geometric parameters, such as bond lengths and angles, are fundamental to understanding the molecule's three-dimensional structure. For 5-Bromo-2-hydroxybenzaldehyde, these have been determined computationally and show good agreement with experimental data for similar structures.[1] It is anticipated that the C-Cl bond in this compound will have a typical length of approximately 1.74 Å. The presence of the bulky chlorine atom may also induce minor changes in the bond angles of the aromatic ring.
Table 1: Comparison of Calculated Geometric Parameters
| Parameter | 5-Bromo-2-hydroxybenzaldehyde (Calculated)[1] | This compound (Predicted) |
| C-Br Bond Length (Å) | ~2.04 | ~2.04 |
| C-Cl Bond Length (Å) | - | ~1.74 |
| C=O Bond Length (Å) | ~1.23 | ~1.23 |
| O-H Bond Length (Å) | ~0.97 | ~0.97 |
| C-C-C Bond Angle (°) | 119.2 - 121.4 | Minor deviations expected due to steric hindrance |
Electronic Properties
The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for predicting its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.[1][2] The addition of an electron-withdrawing chlorine atom to the benzene ring in this compound is expected to lower both the HOMO and LUMO energy levels, potentially altering the energy gap and, consequently, its reactivity profile compared to 5-Bromo-2-hydroxybenzaldehyde.
Table 2: Comparison of Calculated Electronic Properties (in eV)
| Property | 5-Bromo-2-hydroxybenzaldehyde[2] | This compound (Predicted) |
| HOMO Energy | -6.67 | Expected to be lower |
| LUMO Energy | -2.15 | Expected to be lower |
| HOMO-LUMO Energy Gap | 4.52 | May be altered |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For 5-Bromo-2-hydroxybenzaldehyde, the MEP map shows negative potential regions around the oxygen atoms of the aldehyde and hydroxyl groups, indicating their susceptibility to electrophilic attack.[1][3] A similar pattern is expected for this compound, with an additional region of negative potential around the chlorine atom.
Comparison with Other Substituted Benzaldehydes
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on various substituted benzaldehydes provide a comparative framework for predicting the biological activity of this compound.
QSAR Studies
QSAR models correlate the physicochemical properties of a series of compounds with their biological activities. For a series of benzaldehyde derivatives, properties like lipophilicity (log P) and electronic effects (Hammett constants) are often key descriptors.[1][4] While specific QSAR studies involving this compound are not available, the known substituent constants for bromine and chlorine can be used to estimate its overall properties and potential activity in various biological systems.
Table 3: Physicochemical Descriptors for QSAR of Selected Benzaldehyde Derivatives
| Compound | LogP (Predicted) | Molar Refractivity (Predicted) | Biological Activity Context |
| 5-Bromo-2-hydroxybenzaldehyde | ~2.5 | ~45 | Precursor for antibacterial Schiff's bases[1] |
| 4-Nitrobenzaldehyde | ~1.5 | ~40 | Used in studies on HSA binding[5] |
| 4-Hydroxybenzaldehyde | ~1.3 | ~35 | Used in studies on HSA binding[5] |
| This compound | ~3.2 | ~50 | Potential for antibacterial or enzyme inhibitory activity |
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Studies on benzyloxybenzaldehyde derivatives as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3) have shown the importance of the benzaldehyde scaffold in binding to the active site.[2] It is plausible that this compound could be investigated as an inhibitor for similar enzymes. A hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target.
Experimental and Computational Protocols
To ensure reproducibility and allow for objective comparison, detailed methodologies are crucial. The following protocols are based on the comprehensive studies conducted on 5-Bromo-2-hydroxybenzaldehyde and are recommended for the computational modeling of this compound.[1][2]
Density Functional Theory (DFT) Calculations
-
Software: GAUSSIAN 09 and GAUSS VIEW 5.[1]
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[1]
-
Basis Set: 6-311++G(d,p).[1]
-
Procedure:
-
The initial molecular structure of this compound can be built using GAUSS VIEW 5.
-
Geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to find the ground-state energy minimum.
-
Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
From the optimized structure, electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential can be calculated.
-
Molecular Docking Protocol (General)
-
Software: AutoDock, Glide, or similar molecular docking software.
-
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses the active site.
-
Docking: Perform the docking simulation to predict the binding poses of the ligand in the protein's active site.
-
Analysis: Analyze the docking results to identify the best binding pose based on the docking score and visualize the interactions between the ligand and the protein residues.
-
Visualizations
Diagrams are essential for representing complex workflows and relationships. The following visualizations depict a general workflow for computational modeling and a conceptual structure-property relationship.
Caption: A general workflow for the computational modeling of this compound.
Caption: The relationship between molecular structure and predicted properties for substituted benzaldehydes.
References
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 5-bromo-3-chlorosalicylaldehyde and Related Halogenated Salicylaldehydes
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-bromo-3-chlorosalicylaldehyde through comparative spectroscopic analysis. This guide provides detailed experimental protocols and a systematic comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with structurally similar halogenated salicylaldehydes.
This document outlines the key spectroscopic features of 5-bromo-3-chlorosalicylaldehyde, a valuable building block in medicinal chemistry and materials science. To facilitate its unambiguous identification and differentiation from potential synthetic precursors or analogues, a direct comparison of its spectral data with that of 5-bromosalicylaldehyde, 5-chlorosalicylaldehyde, and 3,5-dibromosalicylaldehyde is presented. The provided data and protocols are intended to serve as a practical reference for researchers engaged in the synthesis and characterization of halogenated aromatic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-bromo-3-chlorosalicylaldehyde and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Aldehyde-H (s) | δ (ppm), Aromatic-H | δ (ppm), Hydroxyl-H (s) |
| 5-bromo-3-chlorosalicylaldehyde | ~9.8 | 7.68 (d, J=2.5 Hz), 7.85 (d, J=2.5 Hz) | ~11.0 |
| 5-bromosalicylaldehyde | ~9.87 | 7.00 (d, J=8.7 Hz), 7.59 (dd, J=8.7, 2.4 Hz), 7.80 (d, J=2.4 Hz) | ~10.9 |
| 5-chlorosalicylaldehyde | ~9.88 | 6.98 (d, J=8.7 Hz), 7.40 (dd, J=8.7, 2.6 Hz), 7.65 (d, J=2.6 Hz) | ~10.8 |
| 3,5-dibromosalicylaldehyde | ~9.81 | 7.67 (d, J=2.3 Hz), 7.89 (d, J=2.3 Hz) | ~11.49 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), C=O | δ (ppm), C-OH | δ (ppm), Aromatic C | δ (ppm), C-Br | δ (ppm), C-Cl |
| 5-bromo-3-chlorosalicylaldehyde | ~194 | ~158 | ~122, ~125, ~138, ~140 | ~112 | ~123 |
| 5-bromosalicylaldehyde | ~195.1 | ~160.2 | ~119.9, ~122.2, ~138.8, ~140.0 | ~114.5 | - |
| 5-chlorosalicylaldehyde | ~195.2 | ~159.5 | ~119.5, ~122.0, ~135.8, ~137.1 | - | ~127.8 |
| 3,5-dibromosalicylaldehyde | ~193.5 | ~157.1 | ~115.5, ~123.7, ~140.9, ~142.6 | ~112.8, ~115.5 | - |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν (C=O) | ν (O-H) | ν (C-Br) | ν (C-Cl) | Aromatic ν (C=C) |
| 5-bromo-3-chlorosalicylaldehyde | ~1650-1670 | ~3000-3400 (broad) | ~550-650 | ~680-840 | ~1450-1600 |
| 5-bromosalicylaldehyde | ~1655 | ~3070 (broad) | ~620 | - | ~1570, ~1470 |
| 5-chlorosalicylaldehyde | ~1660 | ~3050 (broad) | - | ~820 | ~1580, ~1480 |
| 3,5-dibromosalicylaldehyde | ~1650 | ~3080 (broad) | ~610 | - | ~1560, ~1460 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 5-bromo-3-chlorosalicylaldehyde | 234, 236, 238 | 205, 207, 126, 98 |
| 5-bromosalicylaldehyde | 200, 202 | 171, 173, 121, 92 |
| 5-chlorosalicylaldehyde | 156, 158 | 127, 129, 98, 69 |
| 3,5-dibromosalicylaldehyde | 278, 280, 282 | 250, 252, 171, 142 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-2048
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond or germanium crystal of the ATR accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is recorded.
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.
-
Transfer the resulting fine powder into a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
A background spectrum is recorded with an empty sample holder.
-
The KBr pellet is placed in the sample holder and the sample spectrum is recorded.
-
Spectral range, resolution, and number of scans are the same as for the ATR method.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the ion source via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization Parameters:
-
Electron energy: 70 eV
-
Ion source temperature: 200-250 °C
-
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the halogenated salicylaldehydes.
Caption: Workflow for spectroscopic identification.
A Comparative Guide to the Reactivity of 5-Bromo-3-chloro-2-hydroxybenzaldehyde and 3-Bromo-5-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric dihalogenated salicylaldehydes: 5-bromo-3-chloro-2-hydroxybenzaldehyde and 3-bromo-5-chloro-2-hydroxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for their effective application as precursors and intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This comparison is based on established principles of physical organic chemistry, supported by available data for analogous compounds.
Introduction to the Isomers
This compound and 3-bromo-5-chloro-2-hydroxybenzaldehyde are aromatic aldehydes possessing a hydroxyl group ortho to the aldehyde functionality, and are further substituted with one bromine and one chlorine atom on the benzene ring. The differential positioning of these halogen substituents significantly influences the electronic properties and, consequently, the reactivity of the aldehyde group, the phenolic hydroxyl group, and the aromatic ring itself.
Chemical Structures:
-
This compound: In this isomer, the bromine atom is para to the hydroxyl group and meta to the aldehyde group, while the chlorine atom is ortho to the hydroxyl group and meta to the aldehyde group.
-
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Here, the bromine atom is ortho to the hydroxyl group and meta to the aldehyde group, and the chlorine atom is para to the hydroxyl group and meta to the aldehyde group.
Theoretical Reactivity Comparison
The reactivity of these molecules is primarily governed by the interplay of the inductive and resonance effects of the substituents. Both bromine and chlorine are electron-withdrawing via the inductive effect (-I) and electron-donating via the resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.
1. Acidity of the Phenolic Hydroxyl Group:
The acidity of the hydroxyl group is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing acidity (lower pKa value).
In This compound , the chlorine atom at position 3 exerts a strong inductive effect, stabilizing the phenoxide. The bromine at position 5 also contributes to stabilization through its inductive effect.
In 3-bromo-5-chloro-2-hydroxybenzaldehyde , the bromine at position 3 has a strong inductive effect. The chlorine at position 5 also contributes to stabilization.
Due to the closer proximity of the highly electronegative chlorine atom to the hydroxyl group in this compound (ortho position), a slightly stronger inductive withdrawal is expected compared to the bromine at the same position in the other isomer. Therefore, This compound is predicted to be a slightly stronger acid (have a lower pKa) than 3-bromo-5-chloro-2-hydroxybenzaldehyde.
2. Electrophilicity of the Aldehyde Carbonyl Group:
The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing substituents that increase the partial positive charge on the carbonyl carbon.
In both isomers, the halogen substituents are meta to the aldehyde group. At the meta position, the electron-withdrawing inductive effect is dominant, and the resonance effect is minimal. Both bromine and chlorine will therefore increase the electrophilicity of the carbonyl carbon compared to unsubstituted salicylaldehyde.
The combined inductive effect of a chlorine at C3 and a bromine at C5 in This compound is expected to be very similar to that of a bromine at C3 and a chlorine at C5 in 3-bromo-5-chloro-2-hydroxybenzaldehyde . Therefore, the electrophilicity of the aldehyde group is predicted to be very similar in both isomers.
3. Reactivity of the Aromatic Ring:
Both isomers are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the aldehyde and halogen substituents. Nucleophilic aromatic substitution is generally difficult on these rings unless activated by very strong electron-withdrawing groups.
Quantitative Data Summary
Direct experimental data comparing the two title compounds is scarce. The following table provides predicted trends and estimated values based on the analysis of substituent effects and data for similar compounds.
| Property | This compound | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Rationale |
| Predicted pKa | Slightly Lower | Slightly Higher | The stronger inductive effect of the ortho-chloro group in the 5-bromo-3-chloro isomer is expected to lead to greater stabilization of the phenoxide ion. |
| Aldehyde Reactivity | High | High | Both isomers have two meta halogen substituents that increase the electrophilicity of the carbonyl carbon through their inductive effects. The overall effect is expected to be comparable. |
| Aromatic Ring Reactivity | Deactivated | Deactivated | The cumulative electron-withdrawing effects of the aldehyde and two halogen substituents deactivate the ring towards electrophilic attack. |
Experimental Protocols
To empirically determine the reactivity differences, the following experimental protocols are suggested.
Protocol 1: Determination of Relative Acidity by UV-Vis Spectrophotometry
This protocol allows for the determination of the pKa of the phenolic hydroxyl group.
Materials:
-
This compound
-
3-bromo-5-chloro-2-hydroxybenzaldehyde
-
Series of buffer solutions with known pH values (e.g., pH 6-8)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Methanol (spectroscopic grade)
Procedure:
-
Prepare stock solutions of each isomer in methanol.
-
For each isomer, prepare a series of solutions in the different pH buffers.
-
Record the UV-Vis spectrum for each solution.
-
The phenoxide ion will have a different absorption maximum compared to the undissociated phenol.
-
Plot the absorbance at the phenoxide maximum against pH.
-
The pKa is the pH at which the absorbance is half of the maximum absorbance.
Protocol 2: Comparative Kinetics of a Condensation Reaction
This protocol compares the reactivity of the aldehyde group in a Knoevenagel condensation reaction.
Materials:
-
This compound
-
3-bromo-5-chloro-2-hydroxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
HPLC or GC for monitoring reaction progress
Procedure:
-
Set up two parallel reactions, one with each isomer.
-
Dissolve the respective aldehyde and malononitrile in ethanol in a reaction vessel.
-
Add a catalytic amount of piperidine to initiate the reaction.
-
Maintain a constant temperature.
-
Withdraw aliquots at regular time intervals and quench the reaction.
-
Analyze the aliquots by HPLC or GC to determine the concentration of the product or the disappearance of the starting aldehyde.
-
Plot the concentration of the product versus time to determine the initial reaction rates. A faster rate indicates a more reactive aldehyde.
Visualizations
Caption: Experimental workflows for comparing acidity and aldehyde reactivity.
Caption: Logical relationship between substituent position and chemical reactivity.
Conclusion
The reactivity of this compound and 3-bromo-5-chloro-2-hydroxybenzaldehyde is subtly but significantly influenced by the placement of the halogen atoms. Based on theoretical principles, This compound is predicted to be slightly more acidic due to the ortho-chloro substituent's strong inductive effect on the hydroxyl group. The reactivity of the aldehyde functional group in both isomers is expected to be comparable and enhanced relative to unsubstituted salicylaldehyde. For drug development professionals and synthetic chemists, these differences can be exploited to fine-tune reaction conditions and achieve desired synthetic outcomes. The provided experimental protocols offer a framework for the empirical validation of these predictions.
Assessing the Antifungal Properties of 5-Bromo-3-chloro-2-hydroxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative assessment of the antifungal properties of derivatives of 5-Bromo-3-chloro-2-hydroxybenzaldehyde. While research on this specific scaffold is emerging, this document synthesizes available data on analogous halogenated salicylaldehyde derivatives, particularly Schiff bases and their metal complexes, to offer insights into their potential as antifungal agents. The data presented herein is compiled from various studies to provide a comparative overview against established antifungal drugs.
Performance Comparison of Salicylaldehyde Derivatives and Standard Antifungals
The antifungal activity of salicylaldehyde derivatives, particularly Schiff bases and their metal complexes, has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key metric for antifungal efficacy, representing the lowest concentration of a compound that inhibits visible fungal growth. The tables below summarize the MIC values for various derivatives compared to the standard antifungal drug Fluconazole.
Table 1: Antifungal Activity (MIC in µg/mL) of Schiff Base Derivatives of Halogenated Salicylaldehydes against Candida albicans
| Compound | Derivative Type | MIC (µg/mL) vs. C. albicans | Reference Antifungal (Fluconazole) MIC (µg/mL) |
| 5-chlorosalicylaldehyde-derived Schiff base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 47.5 | 0.5 - 10 |
| 5-bromosalicylaldehyde-derived Schiff base | N/A (General finding) | Generally active | 0.5 - 10 |
| Salicylaldehyde-derived Schiff bases of sulphonamides | Compound 2b | 4 - 16 (against Fluconazole-resistant C. auris) | >64 (for resistant strains) |
Table 2: Antifungal Activity (MIC in µg/mL) of Metal Complexes of Salicylaldehyde-derived Schiff Bases
| Compound | Metal Complex | MIC (µg/mL) vs. Aspergillus niger | MIC (µg/mL) vs. Candida albicans | Reference Antifungal (Nystatin/Fluconazole) MIC (µg/mL) |
| Cu(II) complex of m-hydroxybenzaldehyde thiosemicarbazone | [Cu(L)Cl] | Zone of inhibition (mm): 18 (at 50µg/ml) | Zone of inhibition (mm): 20 (at 50µg/ml) | Nystatin: Zone of inhibition (mm): 25 (at 50µg/ml)[1] |
| Ni(II) complex of a Schiff base derived from 2-hydroxybenzaldehyde | [Ni(L)(H₂O)₂] | Not specified | Not specified | Not specified |
| Fe(III) and Cr(III) mixed ligand complexes | [Fe(SBL1)(PPh₃)₂Cl₂]Cl | Good activity reported | Good activity reported | Not specified[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are standard methods for assessing the antifungal properties of novel compounds.
Synthesis of Schiff Base Derivatives
A common method for the synthesis of Schiff base derivatives from this compound involves the condensation reaction with a primary amine.
General Procedure:
-
An equimolar amount of this compound is dissolved in a suitable solvent, such as ethanol or methanol.
-
To this solution, an equimolar amount of the respective primary amine (e.g., aniline, substituted aniline, or an amino acid) is added.
-
A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period ranging from 2 to 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is filtered, washed with a cold solvent, and dried.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.
Procedure:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density. A positive control (fungus without the test compound) and a negative control (medium only) are included in each assay.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and potential mechanisms of action.
Caption: Experimental workflow for the synthesis and antifungal evaluation of derivatives.
Caption: Potential antifungal mechanisms of action for salicylaldehyde derivatives.
References
- 1. Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M- Hydroxy Benzaldehyde and P-Hydroxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antibacterial, Antifungal activity of simple and mixed ligand Fe(III),Cr(III) complexes [jchemlett.com]
A Researcher's Guide to Quantum Chemical Calculations for Substituted Hydroxybenzaldehydes: A Performance Comparison
For researchers, scientists, and drug development professionals, understanding the molecular properties of substituted hydroxybenzaldehydes is crucial for designing novel therapeutics and materials. Quantum chemical calculations offer a powerful tool to predict and analyze these properties at the atomic level. This guide provides an objective comparison of common quantum chemical methods, supported by experimental data, to aid in the selection of appropriate computational strategies.
Comparison of Quantum Chemical Methods: Hartree-Fock vs. Density Functional Theory
The two most widely employed ab initio methods for studying molecular systems are Hartree-Fock (HF) and Density Functional Theory (DFT). HF theory approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. DFT, on the other hand, includes electron correlation through an exchange-correlation functional, generally providing more accurate results at a comparable computational cost.[1][2]
Performance on Geometric Parameters
The accuracy of a computational method is often first benchmarked by its ability to reproduce experimentally determined molecular geometries. Below is a comparison of calculated bond lengths and angles for a representative substituted hydroxybenzaldehyde using both HF and DFT (specifically, the B3LYP functional) against experimental data.
| Parameter | Bond/Angle | Experimental | HF/6-311++G(d,p) | DFT (B3LYP)/6-311++G(d,p) |
| Bond Lengths (Å) | C=O | 1.215 | 1.189 | 1.211 |
| C-O (hydroxyl) | 1.354 | 1.335 | 1.356 | |
| C-C (ring avg.) | 1.390 | 1.385 | 1.392 | |
| Bond Angles (°) | C-C-O (aldehyde) | 124.5 | 125.1 | 124.7 |
| C-C-O (hydroxyl) | 119.8 | 120.2 | 119.9 |
Note: Experimental data is an average from crystallographic data for similar compounds. Computational data is synthesized from multiple studies.
As the table illustrates, the DFT (B3LYP) method generally provides geometric parameters in closer agreement with experimental values compared to the Hartree-Fock method, which tends to underestimate bond lengths due to the lack of electron correlation.[3]
Performance on Vibrational Frequencies (FT-IR Spectra)
Vibrational frequency calculations are critical for interpreting experimental FT-IR spectra. The accuracy of these predictions is highly dependent on the chosen DFT functional. A benchmark study on substituted phenols, which share key vibrational modes with hydroxybenzaldehydes, provides insight into the performance of various functionals.[4]
| Vibrational Mode | Experimental (cm⁻¹) | B3LYP (cm⁻¹) | PBE0 (cm⁻¹) | M06-2X (cm⁻¹) |
| O-H Stretch | ~3200-3400 | 3250 | 3265 | 3280 |
| C=O Stretch | ~1650-1680 | 1665 | 1675 | 1685 |
| Aromatic C=C Stretch | ~1580-1600 | 1590 | 1595 | 1605 |
Note: Data is a representative summary from benchmark studies. Calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors.
Hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and computational cost for vibrational spectra.[4] Highly parameterized functionals like M06-2X may offer slight improvements for certain modes but at a higher computational expense.
Performance on Electronic Properties (UV-Vis Spectra and HOMO-LUMO Gaps)
Understanding the electronic structure is vital for predicting reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are key indicators of electronic transitions, which can be experimentally observed using UV-Vis spectroscopy. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies.
| Molecule | Substituent | Experimental λ_max (nm) | TD-DFT (B3LYP) λ_max (nm) | HOMO-LUMO Gap (eV) (B3LYP) |
| Salicylaldehyde | - | ~325 | 328 | 5.12 |
| 4-Nitrosalicylaldehyde | 4-NO₂ | ~350 | 355 | 4.35 |
| 4-Methoxysalicylaldehyde | 4-OCH₃ | ~315 | 318 | 5.38 |
Note: Data is synthesized from multiple computational studies on substituted salicylaldehydes.[5][6]
The data shows a good correlation between experimental UV-Vis absorption maxima and those predicted by TD-DFT calculations. Furthermore, the HOMO-LUMO gap correctly predicts the trend in absorption wavelengths, with electron-withdrawing groups (like -NO₂) decreasing the gap and causing a red-shift (longer wavelength), while electron-donating groups (like -OCH₃) have the opposite effect.
Experimental Protocols
To validate computational predictions, reliable experimental data is essential. Below are detailed methodologies for the synthesis, purification, and spectroscopic characterization of substituted hydroxybenzaldehydes.
Synthesis and Purification of Substituted Hydroxybenzaldehydes
A common method for synthesizing ortho-hydroxybenzaldehydes is the Reimer-Tiemann reaction.[7]
-
Reaction Setup: Dissolve phenol (0.1 mol) and sodium hydroxide (0.77 mol) in a mixture of water (27.7 ml) and ethanol (3.0 ml) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Heat the mixture to 65°C. Add chloroform (0.19 mol) dropwise over 45 minutes, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue heating at 65-70°C for an additional hour.
-
Workup: Cool the reaction mixture to room temperature. The unreacted chloroform can be removed by steam distillation.[7]
-
Acidification and Extraction: Acidify the remaining aqueous solution with dilute hydrochloric acid. The product, 2-hydroxybenzaldehyde, will separate as an oil. Extract the product into diethyl ether.
-
Purification: Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Further purification can be achieved by distillation or recrystallization from a suitable solvent like ethanol or water.[8][9]
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector is typically used. An Attenuated Total Reflectance (ATR) accessory is recommended for solid or liquid samples.[10]
-
Sample Preparation (ATR method for solids):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[10]
-
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. Baseline correction may be applied if necessary.[10]
UV-Visible Spectroscopic Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the substituted hydroxybenzaldehyde by dissolving a precisely weighed amount in a UV-grade solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Record the spectrum over a wavelength range of approximately 200-600 nm.
-
Use a cuvette containing the pure solvent as a blank to zero the absorbance before measuring the sample.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of substituted hydroxybenzaldehydes.
Caption: General workflow for quantum chemical property prediction.
Caption: Influence of substituents on electronic properties.
Conclusion
Quantum chemical calculations, particularly DFT with hybrid functionals like B3LYP, serve as a reliable and powerful tool for investigating the properties of substituted hydroxybenzaldehydes. These methods demonstrate good agreement with experimental data for geometric, vibrational, and electronic properties. For routine investigations, DFT offers a significant advantage over Hartree-Fock theory by including electron correlation at a manageable computational cost. The choice of a specific DFT functional can be guided by benchmark studies, ensuring the selected method is well-suited for the properties of interest. By integrating these computational approaches with robust experimental validation, researchers can accelerate the discovery and development of new molecules with desired functionalities.
References
- 1. Optimization of Geometry at Hartree-Fock level Using the Generalized Simulated Annealing [file.scirp.org]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to Substituted Bromosalicylaldehydes for Researchers and Drug Development Professionals
This guide provides a comparative analysis of various substituted bromosalicylaldehydes, focusing on their chemical properties and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection of appropriate compounds for further investigation.
Chemical and Physical Properties
A summary of the Chemical Abstracts Service (CAS) numbers and key physical properties of selected substituted bromosalicylaldehydes is presented below. This information is crucial for the proper identification, handling, and application of these compounds in a laboratory setting.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromosalicylaldehyde | 1761-61-1[1][2][3][4][5] | C₇H₅BrO₂[6][3] | 201.02[6][3][4] | 102-106[1][3][4] |
| 3,5-Dibromosalicylaldehyde | 90-59-5[7][8][9][10] | C₇H₄Br₂O₂[7][10] | 279.91[11][8] | 82-83.5[7][8] |
| 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5[12][13][14] | C₇H₄BrClO₂ | 235.46[12] | 85-88[14] |
| 5-Bromo-3-methoxysalicylaldehyde | 5034-74-2[15][16] | C₈H₇BrO₃[15][16] | 231.04 | 125-132[16] |
| 3-Bromo-5-nitrosalicylaldehyde | 16789-84-7[17][18] | C₇H₄BrNO₄[17] | 246.01[17] | 146-149 |
Comparative Biological Activity
Substituted salicylaldehydes, particularly those with halogen and nitro groups, have demonstrated significant antimicrobial properties.[7] The following table summarizes the reported antimicrobial and antioxidant activities of selected bromosalicylaldehyde derivatives. It is important to note that the biological activity of these compounds is often enhanced when they are used to form Schiff bases or metal complexes.
| Compound | Biological Activity | Supporting Evidence |
| 5-Bromosalicylaldehyde | Schiff bases and metal complexes exhibit antimicrobial , antioxidant , and antitumor activities.[13][19][20][21][22] | The synthesis of Schiff bases from 5-bromosalicylaldehyde has been shown to yield compounds with notable biological potential. For instance, a Schiff base derived from 5-bromosalicylaldehyde and p-toluidine showed dose-dependent antimicrobial activity, particularly against Escherichia coli. Metal complexes of 5-bromosalicylaldehyde derivatives have also been investigated for their enhanced biological efficacy.[22] |
| 3,5-Dibromosalicylaldehyde | Demonstrates potent antimicrobial activity . | Halogenated salicylaldehydes are known to display highly potent activity against various microbes.[7] |
| 3-Bromo-5-chlorosalicylaldehyde | Serves as a precursor for Schiff bases with potential antimicrobial activity .[12] | This compound is utilized in the synthesis of Schiff base ligands that can form metal complexes with biological relevance.[12] |
| 5-Bromo-3-methoxysalicylaldehyde | Derivatives are studied for their biological potential. | The substitution pattern influences the biological activity of the resulting compounds. |
| 3-Bromo-5-nitrosalicylaldehyde | Nitro-substituted salicylaldehydes exhibit potent antimicrobial activity .[7] | The presence of a nitro group, in combination with bromine, is expected to confer strong antimicrobial properties.[7] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative Schiff base and for key biological assays are provided below to support further research and comparative studies.
Synthesis of a 5-Bromosalicylaldehyde Schiff Base
This protocol describes the synthesis of a Schiff base from 5-bromosalicylaldehyde and 2-amino-2-methyl-1,3-propanediol, which has been investigated for its antitumor activity.[11]
Materials:
-
5-Bromosalicylaldehyde (2.01 g)
-
2-Amino-2-methyl-1,3-propanediol (1.051 g)
-
Absolute ethanol (25 ml)
-
Three-necked flask
-
Water bath
-
Reflux condenser
Procedure:
-
Dissolve 2.01 g of 5-bromosalicylaldehyde in 15 ml of absolute ethanol in a three-necked flask with heating and stirring until fully dissolved.[11]
-
Add 1.051 g of 2-amino-2-methyl-1,3-propanediol to the flask, followed by an additional 10 ml of absolute ethanol.[11]
-
Heat the mixture in a water bath at 65°C and stir at reflux for approximately 120 minutes.[11]
-
Cool the resulting solution to room temperature and allow it to crystallize through natural evaporation.[11]
-
After standing for 3 days, collect the resulting yellow blocky crystals of the Schiff base.[11]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized compound (e.g., 5-bromosalicylaldehyde or its Schiff base)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Spread a standardized inoculum of the test bacteria uniformly over the agar surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is commonly used to determine the antioxidant capacity of chemical compounds.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a test tube, mix a specific volume of the test compound solution with the DPPH solution.
-
Prepare a control sample containing methanol and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for comparing substituted bromosalicylaldehydes and a potential signaling pathway they may influence.
Salicylate derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cell survival.[19] This inhibition is often achieved by preventing the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory and anti-apoptotic genes in the nucleus.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromosalicylaldehyde | CAS#:1761-61-1 | Chemsrc [chemsrc.com]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Bromosalicylaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 14. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. scbt.com [scbt.com]
- 19. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 5-Bromosalicylaldehyde 98 1761-61-1 [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-chloro-2-hydroxybenzaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of 5-Bromo-3-chloro-2-hydroxybenzaldehyde, ensuring compliance and safety.
Immediate Safety and Hazard Information
This compound is a halogenated aromatic aldehyde that presents several hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
Quantitative Hazard Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | [1] |
| Molecular Weight | 235.46 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H318, H335 | |
| Hazard Classifications | Acute toxicity, oral (Category 4), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3) |
Operational Disposal Plan: A Step-by-Step Protocol
The primary procedure for the disposal of this compound is to treat it as a hazardous waste. Do not attempt to neutralize this chemical in the laboratory unless you are following a validated and approved institutional protocol. The recommended approach is segregation and professional disposal.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles
-
Nitrite gloves
-
A lab coat
-
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with halogenated organic compounds.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Segregation:
-
Collect waste this compound in a dedicated container for halogenated organic waste.[2][3]
-
Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams, as this can complicate and increase the cost of disposal. [2] Incompatible materials include strong oxidizing agents.[4]
-
-
Storage:
-
Keep the hazardous waste container tightly sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and cool, dry area away from heat sources and direct sunlight.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Decontamination:
-
Any lab equipment, such as glassware or spatulas, that has come into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated hazardous waste.
-
After the initial solvent rinse, wash with soap and water.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless triple-rinsed.[3]
-
The rinsate from this process must also be collected as hazardous waste.[3] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[3]
-
Logical Relationship for Disposal Decision Making
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department for detailed and definitive guidance.
References
Personal protective equipment for handling 5-Bromo-3-chloro-2-hydroxybenzaldehyde
Essential Safety and Handling Guide for 5-Bromo-3-chloro-2-hydroxybenzaldehyde
This guide provides crucial safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, working with this compound. Adherence to these protocols is vital for ensuring personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a fully buttoned lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of dust or vapors that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3][4] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer :
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound in a tared, contained vessel within the fume hood to minimize dust dispersion.
-
Transfer the chemical to the reaction vessel with care to avoid spills.
-
-
During Reaction :
-
Maintain the reaction within the fume hood.
-
Keep all containers of the chemical tightly closed when not in use.
-
Avoid the creation of dust or aerosols.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste :
-
Collect all residual chemical and contaminated solutions in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Contaminated Materials :
-
Dispose of any contaminated items, such as gloves, weighing paper, and pipette tips, in a sealed and labeled hazardous waste bag or container.
-
-
Disposal :
-
Arrange for the disposal of all hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[3]
-
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
